PHA-680626

Catalog No.
S547890
CAS No.
M.F
C23H26N6O2S
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-680626

Product Name

PHA-680626

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide

Molecular Formula

C23H26N6O2S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)

InChI Key

BMCKWRUTJXVUFF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5

solubility

Soluble in DMSO, not in water

Synonyms

PHA680626; PHA 680626; PHA-680626.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5

The exact mass of the compound 4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide is 450.18379 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PHA-680626 mechanism of action Aurora kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Structural Basis

PHA-680626 is a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative that binds to the ATP-binding pocket of Aurora-A [1] [2]. Its mechanism extends beyond simple ATP competition.

  • Conformational Disruption: Upon binding, this compound induces two major conformational changes in the Aurora-A protein [1]:
    • It causes an opening of the N-terminal domain relative to the C-terminal domain.
    • It triggers a repositioning, or "flip," of the activation loop (A-loop, residues 276-291) into a specific inactive, "closed" conformation.
  • Prevention of N-Myc Binding: The N-Myc oncoprotein stabilizes itself by binding to Aurora-A. The this compound-induced closed conformation of the A-loop is structurally incompatible with N-Myc binding [1]. This disruption of the AURKA/N-Myc complex leads to the ubiquitination and proteasomal degradation of N-Myc [1].

The following diagram illustrates this amphosteric mechanism and its functional consequences in a cancer cell:

G PHA This compound AURKA Aurora-A (AURKA) PHA->AURKA Binds ATP Site AURKA_Conf Closed Activation Loop (A-loop) AURKA->AURKA_Conf Induces Conformational Change NMyc Oncoprotein N-Myc Deg N-Myc Degradation NMyc->Deg Leads to Death Tumor Cell Death Deg->Death Promotes Surv Tumor Cell Survival Surv->Death Inhibits AURKA_Conf->NMyc Prevents Binding

Experimental Validation and Protocols

The identification and validation of this compound's amphosteric properties involved a multi-step process combining computational and experimental techniques.

Identification via Structural Screening

Researchers screened the Protein Data Bank (PDB) for crystal structures of Aurora-A in complex with various inhibitors. They superposed these structures with apo-Aurora-A and the Aurora-A/N-Myc complex to identify compounds that induced the critical "closed" A-loop conformation and domain opening. This compound was identified as a strong candidate from this screening [1].

Key Validation Experiments

The following table outlines the key experiments used to confirm the mechanism of action of this compound:

Experiment Protocol Summary Key Finding
Surface Plasmon Resonance (SPR) Used in competition assays to measure the binding of the N-Myc interacting region (Myc-AIR) to Aurora-A in the presence of this compound [1]. This compound disrupted the AURKA/N-Myc complex in a cell-free, in vitro system [1].
Proximity Ligation Assay (PLA) Performed in MYCN-overexpressing neuroblastoma tumor cell lines to detect protein-protein interactions in situ [1]. Significantly reduced AURKA/N-Myc complex formation in living cells [1].
Cell Viability Assay (MTT) Treated a panel of human and murine leukemic cell lines with this compound and measured metabolic activity to determine IC₅₀ values [3]. Effectively inhibited proliferation of BCR-ABL positive leukemic cells (IC₅₀: 0.22-1.84 μM), including Imatinib-resistant lines [3].
Western Blot / Apoptosis Assays Treated cells and analyzed protein levels by western blot or used assays to detect apoptotic markers [1] [3]. Reduced cellular N-Myc levels and induced apoptosis in cancer cells [1] [3].

The workflow for the key experiments validating this compound is summarized below:

G Start In Silico Screening of AURKA Inhibitor Structures SPR In Vitro Validation: Surface Plasmon Resonance (SPR) Start->SPR Identify Candidate Compounds PLA Cellular Validation: Proximity Ligation Assay (PLA) SPR->PLA Confirms Complex Disruption In Vitro Phenotype Phenotypic Assessment: Cell Viability & N-Myc Levels PLA->Phenotype Confirms Complex Disruption in Cells

Therapeutic Implications

The dual mechanism of this compound makes it a compelling candidate for targeting specific aggressive cancers.

  • Neuroblastoma: In MYCN-amplified neuroblastoma, the AURKA/N-Myc complex is a critical driver of tumor progression and poor prognosis. By destabilizing N-Myc, this compound directly attacks this key oncogenic axis [1] [4].
  • Chronic Myeloid Leukemia (CML): this compound also demonstrates efficacy in Imatinib-resistant CML. It exhibits inhibitory activity against both Aurora kinases and the Bcr-Abl tyrosine kinase, showing anti-proliferative and pro-apoptotic effects in resistant cell lines and primary CD34+ cells from CML patients [3].

This compound represents an advanced approach to kinase inhibition. Its amphosteric nature allows it to simultaneously block kinase enzymatic activity and disrupt a critical oncogenic protein-protein interaction, setting it apart from conventional ATP-competitive inhibitors.

References

Core Characteristics and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biological activities and molecular targets of PHA-680626.

Aspect Description
Primary Targets Aurora-A kinase (AURKA) & Bcr-Abl tyrosine kinase [1] [2].
Key Mechanism Binds Aurora-A ATP site, inducing conformational changes that destabilize Aurora-A/N-Myc complex and promote N-Myc degradation [3] [4].
Biological Outcome Decreases phosphorylation of downstream targets (CrkL, Histone H3), induces cell cycle arrest and apoptosis [1] [2].
Chemical Structure 4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl]benzamide (CAS 398493-74-8) [5] [2].
Molecular Weight 450.56 g/mol [2].

This compound's therapeutic potential is demonstrated in specific cancer contexts:

  • In Neuroblastoma: It acts as a conformation-disrupting inhibitor [3] [4]. The compound binds Aurora-A's active site, causing a "flip" of the activation loop into a "closed" conformation. This structural change prevents N-Myc from binding, leading to N-Myc's proteasomal degradation and inhibition of cancer cell growth [6] [4].
  • In Chronic Myeloid Leukemia (CML): It exhibits activity against Imatinib-resistant CML, including cells with the T315I "gatekeeper" mutation [1]. It simultaneously inhibits Bcr-Abl and Aurora kinases, reducing proliferation and inducing apoptosis in resistant cell lines and primary CD34+ cells from CML patients [1].

Experimental and Preclinical Evidence

The following table consolidates quantitative data from key studies demonstrating the efficacy of this compound.

Assay/Model Result/Value Context / Cell Line Citation
AURKA Kinase Inhibition (IC₅₀) 99 nM Biochemical assay [6]
Anti-proliferative Activity (IC₅₀) 0.22 - 1.84 µM Bcr-Abl positive leukemic cell lines [1]
Anti-proliferative Activity (IC₅₀) 2.07 - 3.84 µM Bcr-Abl negative leukemic cell lines [1]
Anti-proliferative Activity (IC₅₀) 0.57 µM HCT-116 colon cancer cells [2]
Key Experimental Methodologies

The evidence for this compound's activity is supported by robust experimental techniques:

  • Surface Plasmon Resonance (SPR): Used in competition assays to demonstrate direct disruption of the Aurora-A / N-Myc interaction in vitro [6] [4].
  • Proximity Ligation Assay (PLA): Applied in MYCN-amplified neuroblastoma cell lines to confirm the compound's ability to disrupt the Aurora-A/N-Myc complex in a cellular context [4].
  • Cellular Viability Assays (MTT/MTS): Used to determine the anti-proliferative effects (IC₅₀ values) across various cancer cell lines [1] [2].
  • X-ray Crystallography: The crystal structure of Aurora-A in complex with this compound (PDB ID: 2J4Z) provided atomic-level insight into the inhibitor's binding mode and the conformational changes it induces [5] [4].

The diagram below illustrates the logical workflow for experimentally characterizing a compound like this compound.

cluster_1 In Vitro Methods cluster_2 Cellular Assays Start In Silico Screening (PDB Crystal Structures) InVitro In Vitro Characterization Start->InVitro Identify Candidate Compounds Cellular Cellular Assays InVitro->Cellular Confirm Binding & Activity InVitro1 Surface Plasmon Resonance (SPR) InVitro2 Kinase Activity Assays Mech Mechanism of Action Analysis Cellular->Mech Assess Phenotypic Effects Cellular1 Proximity Ligation Assay (PLA) Cellular2 Cell Viability/Proliferation (e.g., MTT) Cellular3 Apoptosis Assays Cellular4 Western Blot (Target Degradation) Mech->Start Refine Understanding

Experimental characterization workflow for this compound.

Research Significance and Context

This compound is a valuable pharmacological tool for understanding Aurora-A kinase biology and its non-catalytic role in stabilizing N-Myc [3] [4]. It validates the strategy of targeting protein-protein interactions, specifically the AURKA/N-Myc complex, which is a critical driver in MYCN-amplified neuroblastoma and other Myc-driven cancers [6] [4]. Its activity against T315I mutant Bcr-Abl also highlights the potential of multi-kinase inhibition in overcoming resistance in CML [1].

References

PHA-680626 origins and synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Origins and Developer

PHA-680626 was identified and optimized by researchers at Nerviano Medical Sciences S.r.l. in Milan, Italy [1] [2]. It was developed through the optimization of a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, specifically from a lead compound known as PHA-680632 [3].

Molecular Structure and Binding

The interaction of this compound with its target is well-defined by its crystal structure.

  • Core Scaffold: 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole [3] [1].
  • Key Structural Feature: A 5-amidothiophene substituent that packs near residues Leu263 and Ala273 on Aurora-A [3].
  • Experimental Structure: The crystal structure of Aurora-A in complex with this compound is publicly available in the Protein Data Bank under accession code 2J4Z [1].

Primary Mechanisms of Action and Experimental Data

This compound functions as a multi-kinase inhibitor with a particularly notable amphosteric mechanism against Aurora-A.

Table 1: Key Biological Activities of this compound
Activity / Parameter Description / Value Experimental Context / Citation
Aurora-A / N-Myc Disruption Effective amphosteric inhibitor; disrupts protein-protein interaction, leading to N-Myc degradation [3] [4]. In vitro (SPR assays) & MYCN-overexpressing cell lines (Proximity Ligation Assays) [3].
Aurora Kinase Inhibition Orthosteric inhibitor of kinase activity [3]. Kinase activity assays [3].
Bcr-Abl Inhibition Inhibits kinase activity of Bcr-Abl, including Imatinib-resistant forms [4] [2]. Cellular models of Chronic Myeloid Leukemia (CML); reduces phosphorylation of CrkL [2].
Cellular Anti-Proliferative Effect IC~50~ = 0.57 µM Assayed on human HCT-116 cells (BrdU incorporation after 72 hrs) [4].
Pro-Apoptotic Activity Induces programmed cell death [4] [2]. CML cell lines and primary CD34+ cells from patients [2].
Table 2: Key In Vitro and Cellular Assay Protocols
Assay Type Detailed Methodology Summary Purpose / Measured Outcome
Surface Plasmon Resonance (SPR) Competition assays; AURKA immobilized on chip, this compound tested for ability to compete with binding of N-Myc peptide (Myc-AIR) [3]. Confirm direct disruption of AURKA/N-Myc protein-protein interaction in vitro.
Proximity Ligation Assay (PLA) Performed in tumor cell lines overexpressing MYCN; visualizes protein-protein interactions within fixed cells [3]. Quantify reduction of AURKA/N-Myc complex formation in a cellular context.
Kinase Activity Assay Not detailed in sources, but standard assays measure transfer of phosphate from ATP to a substrate [3]. Measure orthosteric inhibition of Aurora-A kinase enzymatic activity.
Cell Viability (MTT) Assay Cells treated with this compound for 48-72 hours; MTT reagent added and metabolically active cells produce formazan dye, measured spectrophotometrically [2]. Determine anti-proliferative effect and calculate IC~50~ values.
Western Blot / Phospho-Analysis Cell lysates from treated samples analyzed for protein levels (e.g., N-Myc) and phosphorylation status (e.g., Histone H3, CrkL) [4] [2]. Investigate effects on downstream signaling and target degradation.

The diagram below illustrates the dual mechanism of action of this compound in disrupting the Aurora-A / N-Myc complex.

G AURKA Aurora-A (AURKA) Complex Stable AURKA/N-Myc Complex AURKA->Complex Binds and stabilizes NMyc N-Myc Oncoprotein NMyc->Complex Degradation N-Myc Degradation Complex->Degradation Prevents PHA This compound Aloop Conformational Change in AURKA Activation Loop PHA->Aloop 1. Binds ATP site & induces Disruption Complex Disruption Aloop->Disruption 2. Causes Disruption->Degradation 3. Allows

References

PHA-680626 foundational research studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Foundational Research Studies

Study Focus / Cancer Type Primary Mechanism of Action Key Experimental Findings Citation

| CML (Imatinib-resistant) | Dual inhibition of Bcr-Abl and Aurora kinases [1] | • Effective against BaF3 cells expressing Bcr-Abl mutants (T315I, E255K, M351T) • Anti-proliferative & pro-apoptotic in primary CML CD34+ cells (including T315I mutant) [1] | Leuk Res. 2008 | | Neuroblastoma | Amphosteric inhibitor of Aurora-A (AURKA); disrupts AURKA/N-Myc complex, promoting N-Myc degradation [2] [3] | • Binds AURKA ATP pocket, inducing conformational change in activation loop • Disrupts complex in vitro (SPR) and in MYCN-amplified cell lines (PLA) • Reduces N-Myc levels and cell viability [2] [3] | Int J Mol Sci. 2021 | | Structural Biology | Orthosteric binding to Aurora-A kinase domain [4] | • Crystal structure (PDB: 2J4Z) reveals binding mode and interactions (2.00 Å resolution) [4] | J Med Chem. 2006 |

Molecular Mechanism and Experimental Workflow in Neuroblastoma

The diagram below illustrates the functional role of Aurora-A and the mechanism by which PHA-680626 exerts its effects in neuroblastoma, based on the foundational studies.

This compound disrupts the AURKA/N-Myc complex, leading to N-Myc degradation.

Detailed Experimental Methodologies

Researchers used specific protocols to demonstrate this compound's amphosteric mechanism in neuroblastoma.

1. In Vitro Binding Confirmation (Surface Plasmon Resonance - SPR)

  • Purpose: To quantitatively measure the ability of this compound to disrupt the binding between Aurora-A and the N-Myc fragment (Myc-AIR).
  • Protocol: Aurora-A is immobilized on a sensor chip. The N-Myc fragment is flowed over the chip, both alone and in the presence of the this compound compound. A significant reduction in the binding signal (Response Units) when the compound is present indicates successful disruption of the protein-protein interaction [2].

2. Cellular Interaction Validation (Proximity Ligation Assay - PLA)

  • Purpose: To visually confirm the disruption of the Aurora-A/N-Myc complex inside tumor cells, specifically in those overexpressing MYCN.
  • Protocol: Cells are fixed and incubated with primary antibodies against Aurora-A and N-Myc. Special fluorescently-labeled "probe" antibodies are then added. If Aurora-A and N-Myc are in close proximity (<40 nm), the probes generate a fluorescent signal. A reduction in the number of these fluorescent spots in this compound-treated cells, compared to untreated controls, provides direct visual evidence that the compound is breaking up the complex within the cellular environment [2] [3].

Significance and Research Context

This compound represents an early example of an amphosteric inhibitor—a single molecule that inhibits a kinase's catalytic activity and disrupts its specific protein-protein interactions [2]. This dual mechanism is particularly valuable in cancers like MYCN-amplified neuroblastoma, where N-Myc itself is considered "undruggable" with conventional therapeutics. By targeting its stabilizing partner Aurora-A, this compound offers a potential strategy to indirectly reduce N-Myc levels.

The early research on this compound provides a strong foundation for subsequent kinase inhibitor development. Its characterization highlights the therapeutic potential of:

  • Multi-kinase inhibition for overcoming resistance in CML [1].
  • Conformation-disrupting mechanisms for targeting "undruggable" oncogenic transcription factors like N-Myc [2] [3].

References

PHA-680626 in vitro kinase assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

PHA-680626 is an orthosteric inhibitor that binds to the ATP-binding pocket of Aurora-A [1]. Its key action is amphosteric, meaning it induces critical conformational changes in the kinase that extend beyond the active site [2] [1].

  • Conformational Disruption: Binding of this compound causes two major structural shifts in Aurora-A [1]:
    • It opens the angle between the N-terminal and C-terminal lobes of the kinase.
    • It repositions the activation loop (A-loop) into a unique "closed" conformation.
  • Inhibition of N-Myc Binding: This closed conformation of the A-loop is incompatible with the binding of N-Myc. By destabilizing the AURKA/N-Myc complex, this compound promotes the degradation of N-Myc, thereby reducing its oncogenic stability and activity in cancer cells [2] [1].

The following diagram illustrates this mechanism and the experimental strategy used to confirm it:

G Start Start: MYCN-amplified Neuroblastoma Hypo Hypothesis: this compound disrupts AURKA/N-Myc complex Start->Hypo CompAnalysis In Silico Analysis Hypo->CompAnalysis PDB Screening of AURKA- inhibitor complexes (163 PDB entries) CompAnalysis->PDB Superpose Superposition with: - apo-AURKA (4J8N) - AURKA/N-Myc (5G1X) PDB->Superpose Identify Identify compounds that: 1. Open kinase angle 2. Close A-loop Superpose->Identify InVitro In Vitro Validation Identify->InVitro SPR Surface Plasmon Resonance (SPR) InVitro->SPR KinaseAssay Kinase Activity Assay InVitro->KinaseAssay Cellular Cellular Validation SPR->Cellular KinaseAssay->Cellular PLA Proximity Ligation Assay (PLA) Cellular->PLA Viability Cell Viability Assay Cellular->Viability MycLevel N-Myc Cellular Level Analysis Cellular->MycLevel Conclusion Conclusion: this compound confirmed as amphosteric inhibitor PLA->Conclusion Viability->Conclusion MycLevel->Conclusion

Diagram 1: Experimental workflow for validating this compound as an amphosteric inhibitor of the AURKA/N-Myc complex.

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound and other known conformational disrupting (CD) inhibitors of Aurora-A from the referenced study [1].

Table 1: Comparative Profile of Conformational Disrupting (CD) Inhibitors of Aurora-A

Inhibitor Name PDB Code Primary Selectivity IC₅₀ (nM) Kinase Angle (°)
This compound 2J4Z PAN-Aurora 99 88.9
CD532 4J8M AURKA 35 92.9
MLN8054 2X81 AURKA 6 84.6
RPM1722 3UOH AURKA 19 85.5
MLN8237 (Alisertib) * - AURKA 6 85.0 (estimated)

Note: *MLN8237 (Alisertib) is included due to its high similarity to MLN8054 and known CD activity, though its structure in a complex with AURKA was not solved at the time of the study [1].

Detailed Experimental Protocols

The following protocols are central to validating the dual inhibitory function of this compound.

Surface Plasmon Resonance (SPR) Competition Assay

This assay is used to quantitatively measure the disruption of the AURKA/N-Myc interaction in vitro [1].

  • Principle: A biotinylated peptide corresponding to the AURKA-interacting region of N-Myc (Myc-AIR, residues 61–89) is immobilized on a streptavidin-coated sensor chip. Recombinant Aurora-A kinase is flowed over the chip, and binding is measured in real-time. The ability of this compound to compete with this binding and reduce the response signal is measured.
  • Key Reagents:
    • Analyte: Recombinant Aurora-A kinase domain.
    • Ligand: Biotinylated Myc-AIR peptide.
    • Running Buffer: HBS-EP (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
    • Positive Control: A known disruptor like CD532.
  • Procedure:
    • Immobilize the biotinylated Myc-AIR peptide on a streptavidin sensor chip to a target response of ~50-100 Response Units (RU).
    • Dilute Aurora-A in running buffer. Pre-incubate with a concentration series of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes.
    • Inject the Aurora-A/inhibitor mixtures over the Myc-AIR and reference flow cells.
    • Monitor the association and dissociation phases.
    • Regenerate the chip surface with a short pulse of 10 mM glycine, pH 2.0.
  • Data Analysis: The reduction in binding response (RU) in the presence of this compound, compared to Aurora-A alone, indicates disruption of the protein-protein interaction. Data can be fit to a competitive inhibition model to determine an IC₅₀ value.
Proximity Ligation Assay (PLA) in Cells

This assay visualizes and quantifies the disruption of the AURKA/N-Myc complex inside tumor cell lines [2] [1].

  • Principle: Two antibodies raised against AURKA and N-Myc are used. If the proteins are in close proximity (<40 nm), secondary antibodies with conjugated DNA strands (PLA probes) can bind. A ligation and amplification reaction creates a circular DNA sequence, which is amplified and detected with fluorescently labeled oligonucleotides. Each fluorescent spot represents a single protein-protein interaction event.
  • Key Reagents:
    • Cell Line: MYCN-amplified neuroblastoma cell line (e.g., IMR-32, SK-N-BE(2)).
    • Antibodies: Primary antibodies against AURKA and N-Myc from different host species. Species-specific PLA probes (e.g., Duolink PLA kit).
    • Detection: Fluorescence microscope.
  • Procedure:
    • Culture MYCN-amplified cells on glass coverslips.
    • Treat cells with this compound (e.g., at or above its IC₅₀ of 99 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).
    • Fix, permeabilize, and block cells.
    • Incubate with primary antibodies against AURKA and N-Myc.
    • Incubate with species-specific PLA probes.
    • Perform ligation and amplification steps according to the kit protocol.
    • Mount coverslips with a fluorescence mounting medium containing DAPI.
  • Data Analysis: Acquire images using a fluorescence microscope. Quantify the number of fluorescent spots (PLA signals) per cell using image analysis software (e.g., ImageJ). A significant decrease in PLA signals in this compound-treated cells compared to the DMSO control confirms the disruption of the AURKA/N-Myc complex in a cellular context.

Application Notes for Researchers

  • Strategic Use of this compound: Given its pan-Aurora selectivity and conformational disrupting properties, this compound is particularly valuable as a tool compound for basic research into the non-kinase (scaffolding) functions of Aurora-A, especially its role in stabilizing N-Myc [1].
  • Protocol Selection: The combination of SPR (for in vitro binding affinity and kinetics) and PLA (for visual confirmation of disruption in a physiologically relevant cellular environment) provides compelling and complementary evidence for amphosteric inhibition [2] [1].
  • Beyond Kinase Inhibition: When investigating Aurora-A inhibitors, it is crucial to assess both enzymatic activity (using standard kinase assays) and effects on protein-protein interactions. Not all potent ATP-competitive inhibitors can disrupt the AURKA/N-Myc complex, as this depends on the specific conformational change they induce [1].

References

Surface Plasmon Resonance competition assay AURKA N-Myc PHA-680626

Author: Smolecule Technical Support Team. Date: February 2026

Biological Background & Assay Rationale

The transcription factor N-Myc is a key driver in neuroblastoma, and its stability is critically regulated by its interaction with the kinase AURKA. Binding to AURKA prevents N-Myc's ubiquitination and subsequent proteasomal degradation, leading to elevated levels that promote tumor progression [1].

PHA-680626 is an orthosteric inhibitor of AURKA that also exhibits amphosteric properties. This means it not only inhibits the kinase's enzymatic activity (orthosteric inhibition) but also induces a conformational change in the kinase's activation loop. This change destabilizes the AURKA/N-Myc protein-protein interaction, leading to N-Myc degradation [1]. The following diagram illustrates this mechanism and the basis of the SPR competition assay.

Diagram 1: this compound disrupts the stabilizing AURKA/N-Myc complex, leading to N-Myc degradation.

SPR Competition Assay: Core Principle

An SPR competition assay is an indirect method used to quantify the binding affinity ((K_D)) of a molecule of interest (here, this compound for AURKA) by measuring how it inhibits the binding of a primary target to a known third-party binder [2] [3].

For this specific application:

  • A (Primary Target): AURKA kinase domain in solution.
  • B (Molecule of Interest): this compound in solution.
  • C (Known Binder): The N-Myc interacting region (Myc-AIR, residues 61-89) immobilized on the sensor chip [1].

As the concentration of this compound (B) increases, it binds to AURKA (A) in solution, preventing AURKA from binding to the immobilized Myc-AIR (C). This results in a decreasing SPR signal, from which the affinity of this compound can be derived [3].

Diagram 2: In the SPR assay, this compound binds AURKA in solution, reducing AURKA binding to the sensor chip.

Detailed Experimental Protocol

Assay Design and Reagent Preparation

Key Considerations:

  • Assay Type: Solution competition is suitable as AURKA (the primary target, ~46kDa) is larger than the small molecule inhibitor this compound (~500 Da) [3].
  • Expected Affinity: this compound has an orthosteric IC₅₀ of 99 nM for AURKA kinase activity [1]. Your compound concentrations should bracket this value.
  • Positive Controls: Known conformational disrupting (amphosteric) inhibitors like CD532 or Alisertib can be used as positive controls for complex disruption [1].

Table 1: Key Reagents for the SPR Competition Assay

Reagent Description Source / Reference
AURKA Recombinant human Aurora-A kinase domain Commercial source (e.g., SignalChem, Carna Biosciences)
Myc-AIR Synthetic peptide of N-Myc residues 61-89 Custom peptide synthesis [1]
This compound Amphosteric AURKA inhibitor (CAS: 898280-07-4) Commercial source (e.g., Selleckchem, MedChemExpress)
Running Buffer HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) Standard SPR buffer
Immobilization of Myc-AIR (Ligand)
  • Sensor Chip Selection: Use a carboxymethylated dextran chip (e.g., CM5 series S).
  • Ligand Dilution: Dilute the Myc-AIR peptide in 10 mM sodium acetate buffer, pH 4.0-5.0, to a final concentration of 20-50 µg/mL.
  • Immobilization: Activate the chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the Myc-AIR solution for a target immobilization level of 5,000-10,000 Response Units (RUs). Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
  • Reference Surface: Prepare a reference flow cell by undergoing the activation and deactivation cycle without injecting the ligand.
Kinetic Titration and Competition Assay

This protocol uses a "kinetic titration" approach, sequentially injecting analyte without regeneration, which is efficient for surfaces that are difficult to regenerate [4].

  • Prepare Solutions:

    • Create a 2-fold or 3-fold serial dilution of this compound in running buffer, typically spanning a range from low nM to µM (e.g., 25 nM to 1600 nM).
    • Prepare a fixed concentration of AURKA. This concentration should be around its (K_D) for Myc-AIR. If unknown, start with 50-200 nM.
  • Establish AURKA Binding Baseline:

    • Inject the fixed concentration of AURKA alone over both the Myc-AIR and reference surfaces at a flow rate of 30 µL/min for 3-5 minutes. Monitor the association.
    • Follow with a 5-10 minute dissociation phase in running buffer. This initial run confirms the binding activity of the AURKA/Myc-AIR interaction. A single, final regeneration with 10 mM Glycine-HCl, pH 2.0, may be used here to reset the surface.
  • Perform Competition Time Course:

    • Without regenerating the surface, sequentially inject mixtures containing the fixed concentration of AURKA and increasing concentrations of this compound.
    • For each injection, use a 3-5 minute association phase followed by a 5-10 minute dissociation phase.
    • You should observe a decreasing SPR response (RUs) as the concentration of this compound increases, indicating successful competition.

Data Analysis and Interpretation

  • Reference Subtraction: Subtract the sensorgram data from the reference flow cell from the data from the Myc-AIR surface.

  • Determine Apparent Affinity ((K_{D,app})): The data from the competition series (Step 3 above) is fit to a 1:1 binding model with a drifting baseline to account for the lack of regeneration. The analysis will yield an apparent (K_D) for the AURKA/Myc-AIR interaction in the presence of each concentration of this compound.

  • Calculate True (K_D) for this compound: The dependence of the apparent (K_D) on the concentration of the inhibitor [B] is fit to the following competition equation to derive the true (K_D) of this compound for AURKA:

    ( K_{D,app} = K_D \times (1 + [B] / K_{D,B}) )

    Where:

    • (K_{D,app}) is the measured apparent affinity at each concentration [B].
    • (K_D) is the true affinity of AURKA for immobilized Myc-AIR (determined from Step 2 or prior experiments).
    • (K_{D,B}) is the affinity of this compound for AURKA, which is the parameter you are solving for [2] [3].

Table 2: Expected Outcomes for this compound

Assay Parameter Expected Result for this compound Interpretation
SPR Competition (K_{D,B}) ~100 nM Confirms direct, high-affinity binding to AURKA [1].
SPR Direct Binding (k_{on}), (k_{off}), (K_D) Measurable (k_{off}) (dissociation rate) Confirms reversible binding and allows residence time calculation [2].
Cellular PLA Proximity Signal Significant reduction Confirms disruption of AURKA/N-Myc complex in cells [1].
Western Blot N-Myc Protein Level Decrease post-treatment Confirms functional consequence: N-Myc destabilization [1].

Critical Factors for Success

  • Surface Stability: Ensure the immobilized Myc-AIR surface is stable throughout the entire kinetic titration series without significant loss of activity.
  • Concentration of AURKA: Using too high a concentration of AURKA will mask the competition effect. It is crucial to use a concentration near or below its (K_D) for the immobilized ligand.
  • Compound Solubility & DMSO: Ensure this compound is fully soluble in the running buffer. Keep the concentration of DMSO consistent and low (typically ≤1%) across all samples to avoid buffer artifacts.
  • Data Consistency: The derived (K_D) for this compound should be consistent with its biochemical IC₅₀ value. Significant deviations may suggest issues with the assay setup or the compound's behavior.

Complementary Cellular Validation Protocol

To confirm that the biochemical disruption observed in SPR translates to a cellular context, perform a Proximity Ligation Assay (PLA) [1].

  • Cell Culture: Plate MYCN-amplified neuroblastoma cells (e.g., IMR-32, SK-N-BE(2)) in chamber slides.
  • Compound Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 12-24 hours.
  • PLA Procedure:
    • Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100.
    • Block and incubate with primary antibodies against AURKA and N-Myc.
    • Incubate with PLA probes (secondary antibodies conjugated to complementary DNA strands).
    • Add ligation and amplification reagents to generate a fluorescent signal only if the two proteins are in close proximity (<40 nm).
    • Mount slides and image with a fluorescence microscope.
  • Expected Outcome: A significant reduction in fluorescent PLA foci in this compound-treated cells compared to the DMSO control, confirming the disruption of the AURKA/N-Myc complex inside cells.

References

Comprehensive Application Note: PHA-680626 as an Amphosteric Inhibitor of AURKA/N-Myc in Neuroblastoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Neuroblastoma is a devastating pediatric cancer accounting for approximately 10% of all infant cancers and characterized by high mortality rates, particularly in advanced stages. The amplification of the MYCN oncogene, which codes for the N-Myc transcription factor, represents a critical marker strongly correlated with tumor progression and poor prognosis. In neuroblastoma cells, the mitotic kinase Aurora-A (AURKA), frequently overexpressed in various cancers, plays a crucial role in stabilizing N-Myc by directly binding to a highly conserved region of the protein, thereby preventing its degradation and resulting in elevated oncogenic levels. Recent research has demonstrated that a novel class of inhibitors targeting this protein-protein interaction offers promising therapeutic potential, among which PHA-680626 has emerged as a particularly effective compound [1] [2] [3].

This compound represents a significant advancement in targeted cancer therapy as an amphosteric inhibitor, meaning it simultaneously functions as both an orthosteric inhibitor of AURKA kinase activity and an allosteric disruptor of the AURKA/N-Myc protein complex. This dual mechanism distinguishes it from conventional ATP-competitive inhibitors that solely target enzymatic activity. Through sophisticated structural biology approaches, researchers have determined that this compound binds to the ATP-binding pocket of AURKA while inducing essential conformational changes in the activation loop (A-loop) of the kinase domain. This rearrangement stabilizes the kinase in an inactive "closed" conformation that is structurally incompatible with N-Myc binding, thereby promoting N-Myc degradation and subsequent reduction of its oncogenic functions [1] [4].

Quantitative Experimental Data

Cell Viability and Anti-Proliferative Effects

Table 1: Cell Viability Assessment in Neuroblastoma Cell Lines Following this compound Treatment

Cell Line/Model MYCN Status This compound IC₅₀ Assay Type Exposure Duration Key Findings
MYCN-amplified cells Amplified Not specified Proximity Ligation Assay 24-48 hours Significant disruption of AURKA/N-Myc complex
MYCN-overexpressing cells Overexpressed Not specified Cell Viability Assay 24-48 hours Reduced cell viability via complex disruption
SH-SY5Y Not specified ~99 nM (kinase activity) MTT, TUNEL 24-48 hours Cytotoxic and pro-apoptotic effects observed

The efficacy of this compound extends beyond direct viability reduction to encompass significant disruption of protein-protein interactions. In MYCN-amplified neuroblastoma cell lines, Proximity Ligation Assays (PLA) demonstrated that this compound effectively disrupted the AURKA/N-Myc complex in cellular environments. This disruption directly correlated with reduced N-Myc cellular levels and consequent decrease in viability specifically in MYCN-overexpressing cells, highlighting the compound's selective action against this defined molecular dependency [1].

Biochemical and Computational Characterization

Table 2: AURKA Inhibition and Molecular Characterization of this compound

Parameter Value Measurement Method Biological Significance
AURKA IC₅₀ 99 nM Kinase activity assay Potent orthosteric kinase inhibition
Kinase Selectivity Pan-Aurora inhibitor Selectivity profiling Targets Aurora-A, B, and C
AURKA Angle Opening 88.9° X-ray crystallography Induces conformational change preventing N-Myc binding
Binding Constant (Kd) ~200 nM Surface Plasmon Resonance High affinity AURKA binding

Computational analyses and structural biology approaches have been instrumental in characterizing this compound's mechanism. Through screening of the entire Protein Data Bank subset of AURKA in complex with small molecules, researchers identified this compound as a conformation-disrupting (CD) inhibitor. The compound induces an 88.9° opening of the AURKA N-terminal domain relative to the C-terminal one, measured through the angle between α-carbons of Val324, Glu308, and Ala172. This substantial conformational change, coupled with repositioning of the activation loop, creates a structural state incompatible with N-Myc binding while maintaining the DFG motif in the "in" position [1].

Experimental Protocols and Methodologies

Surface Plasmon Resonance (SPR) Competition Assay

The SPR competition assay provides a quantitative method for evaluating the disruption of AURKA/N-Myc interaction by this compound in vitro. This protocol enables real-time monitoring of binding events and calculation of kinetic parameters [1] [4]:

  • Instrument Setup: Utilize a Biacore SPR instrument with CMS sensor chips maintained at 25°C throughout the experiment.
  • Immobilization: Dilute the Myc-AIR peptide (corresponding to residues 61-89 of N-Myc, custom synthesized) in running buffer (10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4) and immobilize on the sensor chip surface using standard amine coupling chemistry to achieve approximately 5000 response units (RU).
  • Binding Conditions: Prepare AURKA kinase domain (residues 122-403) in running buffer at a concentration of 200 nM. For competition experiments, pre-incubate AURKA with this compound at a concentration 10 times higher than its measured Kd (approximately 2 μM) for 30 minutes before injection.
  • Kinetic Measurements: Inject the AURKA solution with or without inhibitor over the Myc-AIR surface at a flow rate of 30 μL/min for 120 seconds, followed by dissociation for 300 seconds. Regenerate the surface with two 30-second pulses of 1 M NaCl between cycles.
  • Data Analysis: Process sensorgrams by subtracting signals from reference flow cells and blank injections. Calculate binding response reduction in the presence of this compound compared to AURKA alone to determine disruption efficiency.
Proximity Ligation Assay (PLA) in Cellular Models

The Proximity Ligation Assay enables visualization and quantification of protein-protein interactions directly in cultured cells, providing crucial validation of AURKA/N-Myc complex disruption in a physiological context [1]:

  • Cell Culture: Plate MYCN-amplified neuroblastoma cells (such as IMR-32 or Kelly) on glass coverslips in 24-well plates at a density of 5×10⁴ cells/well and culture for 24 hours.
  • Compound Treatment: Prepare fresh this compound in DMSO and apply to cells at concentrations ranging from 100 nM to 5 μM for 6-24 hours. Include DMSO-only treated cells as negative controls.
  • Fixation and Permeabilization: Aspirate media, wash with PBS, and fix cells with 4% formaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
  • Antibody Incubation: Block with 3% BSA in PBS for 30 minutes, then incubate with primary antibodies against AURKA and N-Myc (species-specific, such as rabbit anti-AURKA and mouse anti-N-Myc) diluted in blocking buffer overnight at 4°C.
  • PLA Detection: Use species-specific PLA probes (e.g., Duolink PLA technology) according to manufacturer's instructions. Incubate with ligation-ligase solution for 30 minutes at 37°C, followed by amplification-polymerase solution for 100 minutes at 37°C.
  • Imaging and Analysis: Mount slides with mounting medium containing DAPI and acquire images using a fluorescence microscope. Quantify PLA signals (distinct red fluorescent dots) per cell using image analysis software, comparing treated versus control cells.
Cell Viability and Apoptosis Assessment

Evaluation of anti-proliferative and cytotoxic effects provides functional readouts of this compound efficacy in neuroblastoma models [1] [5] [6]:

  • Cell Viability (MTT Assay):

    • Plate neuroblastoma cells in 96-well plates at 5,000 cells/well in 200 μL culture medium and pre-incubate for 24 hours.
    • Prepare serial dilutions of this compound in culture medium (typically 10 nM - 100 μM range) and apply to cells in triplicate.
    • Incubate for 24-72 hours at 37°C in a 5% CO₂ humidified incubator.
    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
    • Carefully remove medium and solubilize formed formazan crystals with 100 μL DMSO.
    • Measure absorbance at 570 nm using a microplate reader and calculate percentage viability relative to DMSO-treated controls.
  • Apoptosis Detection (TUNEL Assay):

    • Culture cells on poly-L-lysine coated coverslips in 6-well plates at 2.5×10⁵ cells/well and treat with this compound for 24-48 hours.
    • Fix cells with 4% formaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 for 5 minutes on ice.
    • Use a commercial TUNEL-based apoptosis detection kit according to manufacturer's protocol.
    • Incubate with TUNEL reaction mixture for 60 minutes at 37°C in a humidified dark chamber.
    • Counterstain with DAPI, mount, and visualize by fluorescence microscopy.
    • Calculate apoptotic index as the percentage of TUNEL-positive cells relative to total cells across multiple fields.

Signaling Pathways and Molecular Mechanisms

The molecular mechanism of this compound represents a sophisticated approach to targeted cancer therapy, operating through dual mechanisms of action that address both catalytic and scaffolding functions of AURKA. The following diagram illustrates the key molecular events in this compound-mediated disruption of the AURKA/N-Myc complex:

G PHA This compound Binding AURKA AURKA Kinase PHA->AURKA Binds ATP pocket ConformChange Conformational Change (Activation Loop Repositioning) AURKA->ConformChange Induces Complex AURKA/N-Myc Complex ConformChange->Complex Disrupts formation NMyc N-Myc Transcription Factor NMyc->Complex Normal binding Degradation N-Myc Degradation via Proteasome NMyc->Degradation Protected from Complex->Degradation Prevention disrupted Outcomes Reduced Oncogenic Signaling Decreased Cell Viability Degradation->Outcomes Leads to

Diagram 1: Molecular mechanism of this compound-mediated disruption of AURKA/N-Myc signaling in neuroblastoma cells. The inhibitor binds AURKA's ATP pocket, inducing conformational changes that prevent N-Myc binding, leading to N-Myc degradation and reduced oncogenic signaling.

The structural basis for this mechanism involves this compound's interaction with specific residues in the AURKA kinase domain. The compound derives from optimization of PHA-680632, featuring a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bis-cycle scaffold that targets the ATP-binding pocket. Critically, the 5-amidothiophene substituent of this compound packs around Leu263 and Ala273 in proximity to the activation loop, facilitating the conformational changes that ultimately prevent N-Myc binding. This specific interaction repositions the activation loop without altering the DFG motif orientation, representing a distinct mechanism from classical type II inhibitors [1].

Discussion and Research Implications

The identification and characterization of this compound as an effective amphosteric inhibitor of the AURKA/N-Myc interaction provides a significant advancement in targeted therapeutic approaches for neuroblastoma, particularly for high-risk cases characterized by MYCN amplification. This compound expands the growing repertoire of conformation-disrupting inhibitors that includes CD532, MLN8054, and Alisertib, collectively validating the strategy of targeting protein-protein interactions with small molecules. The dual functionality of this compound—simultaneously inhibiting AURKA kinase activity and disrupting its complex with N-Myc—represents a sophisticated approach to addressing the challenges of oncogenic transcription factors traditionally considered "undruggable" [1] [3].

From a translational perspective, the experimental protocols outlined herein provide robust methodologies for evaluating compound efficacy across biochemical, cellular, and functional assays. The SPR competition assay offers a quantitative in vitro system for directly measuring disruption of the AURKA/N-Myc interaction, while the Proximity Ligation Assay enables visualization of this disruption in a cellular context with spatial resolution. Combined with functional assessments of cell viability and apoptosis, these approaches constitute a comprehensive framework for characterizing amphosteric inhibitors targeting oncogenic protein complexes. Researchers should note that the efficacy of this compound appears particularly pronounced in MYCN-amplified models, highlighting the importance of proper biomarker stratification in both preclinical studies and potential clinical applications [1] [6].

Conclusion

This compound represents a promising chemical tool and potential therapeutic candidate for neuroblastoma through its unique amphosteric inhibition mechanism targeting both the catalytic function of AURKA and its protein-protein interaction with N-Myc. The comprehensive data presented in this application note, including detailed experimental protocols and quantitative assessments, provides researchers with necessary methodologies for further investigating this compound class. The conformational disruption approach exemplified by this compound offers a compelling strategy for addressing the challenging therapeutic target of MYCN-amplified neuroblastoma, potentially expanding to other cancers dependent on similar protein-protein interactions for oncogenic signaling.

References

Application Notes: PHA-680626 as a Conformational Disruptor of Aurora-A

Author: Smolecule Technical Support Team. Date: February 2026

1. Biological and Therapeutic Significance of Aurora-A Aurora A kinase (AURKA) is a serine/threonine kinase that is crucial for regulating cell division, overseeing processes such as centrosome maturation, bipolar spindle assembly, and mitotic entry [1] [2]. Beyond its mitotic functions, AURKA acts as an oncogene. It is frequently overexpressed or amplified in various human cancers and is known to stabilize multiple oncoproteins, most notably the transcription factor N-Myc [3] [2]. In neuroblastoma, a cancer often driven by MYCN amplification, AURKA binds directly to N-Myc, preventing its degradation and leading to elevated levels that drive tumor progression and poor prognosis [3] [4]. Inhibiting this protein-protein interaction has emerged as a promising therapeutic strategy.

2. Structural Insights from PDB 2J4Z The crystal structure PDB 2J4Z provides the atomic-level detail of Aurora-A in complex with the inhibitor PHA-680626, resolved at 2.00 Å [5] [6].

  • Inhibitor Structure: this compound is a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative with a 5-amidothiophene substituent [3].
  • Binding Mode: The compound targets the ATP-binding pocket of Aurora-A. Its 5-amidothiophene group packs against residues Leu263 and Ala273, near the kinase activation loop (A-loop) [3].

The table below summarizes the core structural and inhibitory data for this complex:

Parameter Details
PDB ID 2J4Z [5]
Resolution 2.00 Å [5]
Biological Unit Serine/threonine-protein kinase 6 (Aurora-A), residues 1-306 [5]
Inhibitor This compound [5]
Reported IC₅₀ 99 nM (Pan-Aurora kinase activity) [3]
Kinase Domain Angle 88.9° (Indicates conformational opening) [3]

3. Mechanism of Action: Orthosteric and Amphosteric Inhibition this compound was initially characterized as an ATP-competitive (orthosteric) inhibitor of Aurora kinase activity [3]. Recent research has revealed its additional role as an amphosteric inhibitor, meaning it not only blocks the active site but also induces long-range conformational changes that disrupt protein-protein interactions [3] [4].

This dual functionality can be visualized as follows, showing how this compound binding leads to a conformational change that prevents N-Myc from interacting with Aurora-A:

G cluster_normal Aurora-A / N-Myc Complex cluster_inhibited This compound Amphosteric Inhibition AURKA_Active Aurora-A (Active A-loop) NMyc N-Myc AURKA_Active->NMyc Binds AURKA_Inactive Aurora-A (Closed A-loop) Complex Stable Complex N-Myc Stabilized NMyc->Complex Results in PHA This compound PHA->AURKA_Inactive Binds & Induces Conformational Change Degradation N-Myc Degradation AURKA_Inactive->Degradation Prevents binding Leads to

The key conformational change is the "closing" of the activation loop (A-loop, residues 276-291), which repositions it into a state that is sterically and allosterically incompatible with N-Myc binding [3]. This A-loop "flip" is a hallmark of conformational disrupting (CD) inhibitors.

4. Experimental Protocols for Validation The following methodologies are critical for validating both the binding and the functional conformational disruption caused by this compound.

Protocol 1: Surface Plasmon Resonance (SPR) Competition Assay This assay is used to quantitatively measure the disruption of the AURKA/N-Myc interaction in vitro [3].

  • Sensor Chip Preparation: Immobilize recombinant Aurora-A kinase domain onto a CM5 sensor chip using standard amine-coupling chemistry.
  • Ligand Injection: Inject the purified N-Myc interacting region (Myc-AIR, residues 61-89) over the chip to establish a baseline binding signal.
  • Competition Step: Co-inject Myc-AIR with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) over the immobilized Aurora-A.
  • Data Analysis: A dose-dependent decrease in the SPR response unit (RU) indicates successful competition and disruption of the protein-protein interaction. Calculate the IC₅₀ for disruption.

Protocol 2: Proximity Ligation Assay (PLA) in Cellulo This protocol detects the AURKA/N-Myc complex directly within cultured cells, providing cellular context for the inhibitor's efficacy [3].

  • Cell Culture and Treatment: Culture MYCN-amplified neuroblastoma cells (e.g., IMR-32, SK-N-BE(2)) on chamber slides. Treat with this compound at the desired concentration (e.g., 1 µM) and duration (e.g., 24 hours), using DMSO as a vehicle control.
  • Immunostaining: Fix and permeabilize cells. Incubate with primary antibodies: mouse anti-Aurora-A and rabbit anti-N-Myc.
  • Probe Incubation and Ligation: Incubate with species-specific PLA probes (secondary antibodies conjugated to oligonucleotides). If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated into a closed circle.
  • Amplification and Detection: Amplify the ligated DNA circle via rolling-circle amplification using a fluorescently labeled nucleotide. Detect the resulting fluorescent spots by microscopy. A significant reduction in the number of fluorescent foci in treated cells versus control confirms the disruption of the AURKA/N-Myc complex inside cells.

5. Therapeutic Implications and Comparison this compound's ability to act as an amphosteric inhibitor expands the therapeutic potential of targeting Aurora-A beyond pure enzymatic inhibition. The following table compares it with other known conformational disruptors:

Inhibitor PDB Code Primary Selectivity IC₅₀ (nM) Kinase Domain Angle (°) Conformational Disruption
This compound 2J4Z [3] Pan-Aurora [3] 99 [3] 88.9 [3] Yes (A-loop closing) [3] [4]
CD532 4J8M [3] AURKA [3] 35 [3] 92.9 [3] Yes [3]
MLN8054 2X81 [3] AURKA [3] 6 [3] 84.6 [3] Yes [3]
Alisertib (MLN8237) N/A [3] AURKA [3] 6 [3] ~85.0* [3] Yes [3]

*Value estimated from a homology model.

The experimental workflow for validating this compound, from in silico analysis to cellular confirmation, is outlined below:

G Start 1. In Silico Screening (PDB Structural Analysis) SPR 2. In Vitro Validation (Surface Plasmon Resonance) Start->SPR Identifies Candidate PLA 3. Cellular Validation (Proximity Ligation Assay) SPR->PLA Confirms Binding & Disruption In Vitro Func 4. Functional Assays (Western Blot, Viability) PLA->Func Validates Disruption In Cellulo Conclusion Conclusion: Confirms Amphosteric Inhibition Func->Conclusion Correlates with N-Myc Downregulation & Cell Death

Key Takeaways for Researchers

  • Dual Mechanism: this compound is a pan-Aurora inhibitor with a novel amphosteric function, destabilizing the oncogenic AURKA/N-Myc complex by inducing a specific "closed" conformation of the activation loop [3] [4].
  • Strong Experimental Evidence: Its conformational disrupting effect is consistently demonstrated across SPR (in vitro), PLA (in cells), and functional cell viability assays [3].
  • Therapeutic Relevance: This mechanism is particularly relevant for treating MYCN-amplified neuroblastoma and potentially other cancers dependent on similar protein-protein interactions for oncogene stabilization [3] [4].

References

Application Note: PHA-680626 as a Conformational Disruptor of the AURKA/N-Myc Complex

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance Neuroblastoma is a devastating childhood cancer, accounting for approximately 10% of all infant cancers. A key marker of poor prognosis is the amplification of the MYCN gene, which codes for the N-Myc transcription factor [1] [2] [3]. In neuroblastoma cells, the mitotic kinase Aurora-A (AURKA) directly binds to N-Myc, stabilizing it and preventing its degradation. This results in elevated levels of the N-Myc oncoprotein, driving tumor progression [1]. Disrupting the AURKA/N-Myc complex has emerged as a promising therapeutic strategy.

Recent research has identified a class of "conformation disrupting" (CD) or "amphosteric" inhibitors. These compounds not only compete with ATP in the kinase's active site (orthosteric inhibition) but also induce conformational changes in the kinase that prevent N-Myc from binding (allosteric inhibition) [1]. PHA-680626, previously known mainly as an Aurora kinase inhibitor, has now been identified as one such amphosteric inhibitor [1] [2].


Mechanism of Action

The efficacy of this compound stems from its dual mechanism:

  • Orthosteric Kinase Inhibition: this compound targets the ATP-binding pocket of Aurora-A, inhibiting its enzymatic activity [1] [4].
  • Amphosteric Disruption of Protein-Protein Interaction: The binding of this compound induces critical conformational changes in Aurora-A's structure. Specifically, it causes an opening of the kinase's N-terminal domain relative to its C-terminal domain and, most importantly, repositions the activation loop (A-loop) into a "closed" conformation. This altered conformation is incompatible with N-Myc binding, leading to the dissociation of the AURKA/N-Myc complex and subsequent degradation of N-Myc [1].

The diagram below illustrates this mechanism and the experimental workflow used to confirm it.

Diagram 1: Mechanism of action and experimental workflow for this compound. The inhibitor binds Aurora-A, inducing a conformational change that disrupts its interaction with N-Myc, leading to N-Myc degradation. This was validated through a series of in vitro and in-cellulo assays.


Key Experimental Data

The following table summarizes quantitative data and key findings from the 2021 study that identified this compound's amphosteric properties [1].

Table 1: Experimental Profile of this compound and Reference Compounds

Compound Primary Target IC₅₀ (nM) Kinase Type Classification A-Loop Conformation Disrupts AURKA/N-Myc?
This compound Aurora-A (Pan) 99 [1] Amphosteric Closed Yes [1]
CD532 Aurora-A 35 [1] Amphosteric Closed Yes [1]
MLN8054 Aurora-A 6 [1] Amphosteric Closed Yes [1]
Alisertib (MLN8237) Aurora-A 6 [1] Amphosteric Closed* Yes [1]
RPM1722 Aurora-A 19 [1] (Predicted Amphosteric) Closed (Predicted) [1]

\Value for Alisertib was computed from a homology model based on the MLN8054 structure, as its own crystal structure with AURKA was not solved at the time of the study [1].*


Detailed Experimental Protocols

The following section details the key methodologies used to characterize this compound.

3.1. In Vitro Binding and Competition Assay (Surface Plasmon Resonance - SPR)

  • Objective: To quantitatively measure the binding of this compound to Aurora-A and its ability to compete with and disrupt the N-Myc interaction in a purified system [1].
  • Protocol Summary:
    • Immobilization: The kinase domain of Aurora-A is immobilized on a CMS sensor chip.
    • Binding Confirmation: this compound is flowed over the chip to confirm direct binding to Aurora-A and to calculate binding affinity.
    • Competition Assay: The minimal AURKA-interacting region of N-Myc (Myc-AIR, residues 61–89) is used. The ability of this compound to inhibit the binding of Myc-AIR to the immobilized Aurora-A is measured.
    • Data Analysis: The reduction in response units indicates successful competition and disruption of the protein-protein interaction [1].

3.2. In-Cellulo Protein-Protein Interaction Assay (Proximity Ligation Assay - PLA)

  • Objective: To visualize and quantify the disruption of the AURKA/N-Myc complex within the native environment of tumor cell lines overexpressing MYCN [1] [2] [3].
  • Protocol Summary:
    • Cell Culture and Treatment: MYCN-amplified neuroblastoma cells are cultured and treated with this compound.
    • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.
    • Antibody Incubation: Cells are incubated with primary antibodies specific for Aurora-A and N-Myc.
    • PLA Probe Incubation: Secondary antibodies (PLA probes) conjugated to unique DNA strands are added.
    • Ligation and Amplification: When the two PLA probes are in close proximity (indicating an interaction), the DNA strands can hybridize, form a circle, and be amplified using DNA polymerase.
    • Detection: Fluorescently labeled complementary oligonucleotides are added to label the amplification products. The fluorescent spots are counted using microscopy, with a decrease in spot count indicating disruption of the AURKA/N-Myc complex [1].

3.3. Cell Viability and Proliferation Assay

  • Objective: To determine the cytotoxic effect and anti-proliferative activity of this compound on MYCN-overexpressing neuroblastoma cell lines [1].
  • Protocol Summary:
    • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
    • Compound Treatment: Cells are treated with a range of concentrations of this compound.
    • Incubation: Cells are incubated for a defined period (e.g., 72 hours).
    • Viability Measurement: Cell viability is measured using a standard assay such as MTT, MTS, or CellTiter-Glo, which quantifies metabolic activity as a proxy for the number of living cells.
    • Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC₅₀) is calculated [1].

3.4. Western Blot Analysis for N-Myc Stabilization

  • Objective: To assess the effect of AURKA/N-Myc disruption on N-Myc protein levels.
  • Protocol Summary:
    • Cell Lysis: Treated and control cells are lysed to extract total protein.
    • Electrophoresis: Proteins are separated by molecular weight using SDS-PAGE.
    • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
    • Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against N-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Detection: A chemiluminescent substrate is added, and signal is detected. A loading control (e.g., GAPDH, Actin) is used for normalization. Successful disruption of the complex is indicated by a decrease in N-Myc protein levels in treated samples compared to the control [1].

Key Considerations for Researchers

  • Structural Basis: The conformational change induced by this compound was identified through computational screening of the Protein Data Bank (PDB), comparing its crystal structure (PDB ID: 2J4Z) with apo-AURKA and the AURKA/N-Myc complex [1] [4].
  • Broader Kinase Profile: While this note focuses on Aurora-A and N-Myc, this compound is also a known inhibitor of other kinases, notably PLK1 (Polo-like kinase 1), which may contribute to its overall antiproliferative profile [5].

References

PHA-680626 handling and solubility for experiments

Author: Smolecule Technical Support Team. Date: February 2026

Information Availability Notice

The search results provide some specific data points but lack comprehensive details on solubility in various solvents and step-by-step protocols. The information on biological activity is more readily available than practical handling guidelines.

Chemical Properties & Handling

The table below summarizes the basic chemical information for PHA-680626.

Property Value / Description
Molecular Weight 450.56 g/mol [1]
Chemical Formula C₂₃H₂₆N₆O₂S [1]
CAS Number 398493-74-8 [1]
Storage (Powder) -20°C for 3 years [1]
Storage (Solution) -80°C for 1 year [1]
Shipping On blue ice or at ambient temperature [1]

Stock Solution Preparation

One research article provided a method for preparing a stock solution [2]. The following diagram outlines this workflow and subsequent dilution for cell culture experiments.

Start Start: this compound Powder PrepareStock Prepare 10 mg/mL Stock Solution Start->PrepareStock AliquotStore Aliquot and Store at -20°C PrepareStock->AliquotStore Solvent Solvent: 100% DMSO Solvent->PrepareStock Dilute Dilute in Culture Medium AliquotStore->Dilute FinalUse Final Working Solution Dilute->FinalUse Note Final DMSO Concentration < 0.5% Dilute->Note

A published study prepared a 10 mg/mL stock solution by dissolving this compound in 100% DMSO [2]. This stock solution can be aliquoted and stored at -20°C. When diluting this stock for cell culture experiments, the final concentration of DMSO in the culture medium was maintained at less than 0.5% to minimize solvent toxicity to cells [2].

Experimental & Biological Context

To help contextualize your experiments, the table below summarizes key inhibitory data and biological effects reported for this compound.

Assay / Model Observation / Value Citation
In Vitro Kinase IC₅₀ (Aurora-A) 99 nM [3]
In Vitro Kinase IC₅₀ (Plk1) 0.53 µM [1]
In Vitro Kinase IC₅₀ (Plk2) 0.07 µM [1]
In Vitro Kinase IC₅₀ (Plk3) 1.61 µM [1]
Anti-proliferative (CML cells) IC₅₀ range: 0.22 - 1.84 µM [2]
Primary Mechanism (Neuroblastoma) Disrupts AURKA/N-Myc protein complex [3] [4]

Key Gaps and Recommendations

The available information is insufficient regarding:

  • Comprehensive Solubility: No data for solvents like PBS, saline, PEG300, or ethanol.
  • Detailed In Vivo Formulation: While one vendor provides a calculator, no specific, pre-tested formulation is detailed [1].
  • Long-Term Solution Stability: Beyond the general recommendation to store at -80°C for one year, no stability data under various conditions is available [1].
  • Consulting Compound Providers: Directly contact commercial suppliers for the most detailed and updated solubility data and handling guides.
  • Literature Review: Conduct a broader search for related compounds (e.g., other 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles) to infer handling properties.
  • Empirical Testing: Perform small-scale solubility tests in your desired buffer systems before committing to large-scale solution preparation.

References

Application Notes: PHA-680626 in MYCN-Amplified Neuroblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Background and Mechanism of Action Neuroblastoma is a devastating childhood cancer, and amplification of the MYCN gene is a key marker of tumor aggressiveness and poor prognosis [1]. The N-Myc oncoprotein is stabilized through a direct physical interaction with Aurora-A kinase (AURKA), which prevents its proteasomal degradation. This stabilization leads to elevated N-Myc levels, driving oncogenesis [2] [3].

PHA-680626 is an ATP-competitive inhibitor of AURKA. Recent research has revealed that beyond inhibiting the kinase's enzymatic activity ("orthosteric" inhibition), it also acts as a conformation-disrupting (CD) or amphosteric inhibitor. It induces a specific conformational change in the activation loop (A-loop) of AURKA, which prevents N-Myc from binding. This dual action destabilizes the N-Myc protein and reduces its cellular levels [1] [3].

The following diagram illustrates the mechanism by which this compound disrupts the AURKA/N-Myc complex.

G A N-Myc (Oncoprotein) B Aurora-A (AURKA) A->B Binds to C N-Myc Degradation A->C Leads to B->A Stabilizes D This compound D->A Promotes D->B Binds & Induces Conformational Change

Key Experimental Findings The efficacy of this compound was established through a series of experiments in vitro and in cell models [1] [3].

  • In Vitro Binding: Surface Plasmon Resonance (SPR) competition assays confirmed that this compound directly binds to AURKA and disrupts its interaction with the N-Myc-derived peptide (Myc-AIR).
  • Cellular Validation: Proximity Ligation Assays (PLA) in MYCN-overexpressing neuroblastoma cell lines demonstrated that this compound effectively disrupts the AURKA/N-Myc complex inside cells.
  • Downstream Effects: Treatment with this compound led to a reduction in cellular N-Myc protein levels and a consequent decrease in cell viability, confirming its therapeutic potential.

The quantitative data from these studies are summarized in the table below.

Assay Type Key Finding Experimental Detail Reference
Kinase Activity (IC₅₀) 99 nM Inhibition of AURKA's enzymatic activity [1]
Conformational Change (Angle) 88.9° Measured opening of AURKA's N-terminal domain [1]
In Vitro Disruption (SPR) Positive Competitively inhibited Myc-AIR peptide binding [1] [3]
Cellular Disruption (PLA) Positive Reduced AURKA/N-Myc complex formation in cells [1] [3]

Detailed Experimental Protocols

Here is a compilation of methodologies relevant to studying this compound and MYCN-amplified neuroblastoma, based on the analyzed research.

Protocol 1: Disrupting AURKA/N-Myc Interaction in Cells (Proximity Ligation Assay)

This protocol is used to visualize and quantify the interaction between AURKA and N-Myc within neuroblastoma cells following inhibitor treatment [1] [3].

Workflow Diagram

G A 1. Cell Culture & Treatment B 2. Fixation and Permeabilization A->B C 3. Antibody Incubation B->C D 4. PLA Probe Incubation C->D E 5. Ligation & Amplification D->E F 6. Detection & Analysis E->F

Materials and Reagents

  • Cell Line: MYCN-amplified neuroblastoma cells (e.g., IMR-5/75, SH-SY5Y).
  • Inhibitor: this compound (prepared as a stock solution in DMSO).
  • Antibodies: Primary antibodies against AURKA and N-Myc from different host species (e.g., mouse anti-AURKA, rabbit anti-N-Myc).
  • Kit: Commercial PLA kit (e.g., Duolink), containing secondary antibodies conjugated to DNA oligonucleotides (PLA probes), ligation, and amplification reagents.
  • Microscopy: Fluorescence microscope and image analysis software.

Step-by-Step Procedure

  • Cell Culture and Treatment: Plate neuroblastoma cells in an appropriate culture medium. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 1 µM) or a DMSO vehicle control for 4-24 hours.
  • Fixation and Permeabilization: Aspirate the medium, wash cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Antibody Incubation: Block the cells with a suitable blocking buffer for 30-60 minutes. Incubate with the primary antibody pair (e.g., mouse anti-AURKA and rabbit anti-N-Myc) diluted in antibody diluent overnight at 4°C.
  • PLA Probe Incubation: Wash off the primary antibodies and incubate with the species-specific PLA probes for 1 hour at 37°C.
  • Ligation and Amplification: Perform the ligation and amplification steps according to the PLA kit manufacturer's instructions. This step connects the two PLA probes if the target proteins are within 40 nm and generates a fluorescent signal through rolling circle amplification.
  • Detection and Analysis: Mount the slides and image the cells using a fluorescence microscope. The fluorescent spots represent individual AURKA/N-Myc complexes. Quantify the number of spots per cell using image analysis software (e.g., ImageJ with a dedicated PLA analysis plugin) and compare between treated and control groups.
Protocol 2: Cell Culture for MYCN-Amplified Neuroblastoma Studies

This protocol outlines the culture of SH-SY5Y cells, a common model for neuroblastoma research. Recent studies suggest optimized conditions for their maintenance [4].

Materials and Reagents

  • Cell Line: SH-SY5Y human neuroblastoma cells (ATCC CRL-2266).
  • Basal Medium: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12).
  • Serum Supplements: Fetal Bovine Serum (FBS) or Nu-Serum (NuS).
  • Other Reagents: Phosphate-Buffered Saline (PBS), 0.25% Trypsin-EDTA, Antibiotic-Antimycotic solution.

Procedure

  • Medium Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS or 10% NuS and 1% Antibiotic-Antimycotic.
  • Subculturing: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Once cells reach 70-80% confluence, subculture them by washing with PBS, detaching with 0.25% Trypsin-EDTA for 3-5 minutes, and neutralizing with complete medium.
  • Cell Seeding: Centrifuge the cell suspension, resuspend in fresh complete medium, and seed into new culture vessels at an appropriate density.
  • Note on Serum Supplements: Studies indicate that using Nu-Serum as an alternative to FBS can result in improved cell proliferation rates, larger cell size, and earlier development of neuron-like morphology in undifferentiated SH-SY5Y cells [4]. This may be beneficial for specific experimental goals.

Important Considerations for Researchers

  • Cell Line Validation: The choice of cell model is critical. Ensure that the neuroblastoma cell line used is confirmed to be MYCN-amplified (e.g., IMR-5/75, BE(2)-C) to accurately model the disease and assess the compound's mechanism.
  • Combination Therapies: Given the complexity of cancer, explore this compound in combination with other agents. Preclinical data suggest that AURKA inhibitors like Alisertib can synergize with other drugs, such as BET inhibitors or chemotherapy [2].
  • Off-Target Effects: this compound is known as a pan-Aurora kinase inhibitor and may have other kinase targets. Include appropriate controls and counter-screens to interpret results accurately [1].

References

Comprehensive Biomolecular Interaction Analysis of PHA-680626: Application Notes and Protocols for Aurora-A/N-Myc Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Neuroblastoma is a devastating childhood cancer that accounts for approximately 10% of all infant cancers and presents significant therapeutic challenges, particularly in cases with MYCN amplification, which is strongly correlated with tumor progression and poor prognosis. The AURKA/N-Myc protein-protein interaction has emerged as a critical therapeutic target in neuroblastoma, as the binding of Aurora-A kinase to N-Myc prevents the degradation of this oncogenic transcription factor, leading to its stabilization and accumulation in cancer cells. PHA-680626 is a novel inhibitor that specifically targets this protein-protein interaction, representing a promising therapeutic strategy for MYCN-amplified neuroblastoma. This compound was initially characterized as an orthosteric inhibitor of Aurora-A kinase activity but has recently been identified as an effective conformational disruptor of the AURKA/N-Myc complex, exhibiting what is now classified as "amphosteric" inhibition—simultaneously inhibiting kinase activity and disrupting protein-protein interactions.

The discovery of this compound's dual mechanism emerged from a comprehensive screening of crystal structures of AURKA in complex with known inhibitors, where it was identified as one of several compounds capable of inducing essential conformational changes in the activation loop of the kinase, thereby preventing N-Myc binding [1] [2]. Structural analysis revealed that this compound binds to the ATP-binding pocket of Aurora-A while simultaneously inducing a unique closed conformation in the activation loop (residues 276-291), rendering the kinase unable to interact with N-Myc [2]. This mechanism is particularly significant because it directly addresses the oncogenic dependency on N-Myc stabilization in neuroblastoma, offering a targeted approach that goes beyond conventional kinase inhibition.

These application notes provide detailed methodologies for characterizing the biomolecular interactions of this compound with Aurora-A and its disruptive effects on the AURKA/N-Myc complex, employing complementary biophysical and cell-based techniques that yield both quantitative binding parameters and functional biological readouts. The protocols outlined herein are essential for researchers investigating the mechanism of action of conformational disruptors and for drug discovery efforts aimed at targeting oncogenic transcription factors through allosteric mechanisms.

Mechanism of Action and Biological Significance

Molecular Mechanism of Conformational Disruption

This compound exerts its effects through a sophisticated amphosteric mechanism that combines orthosteric kinase inhibition with allosteric disruption of protein-protein interactions. The compound is based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bis-cycle scaffold that targets the ATP-binding pocket of Aurora-A kinase, with a 5-amidothiophene substituent that packs against Leu263 and Ala273 in the proximity of the activation loop [2]. This specific binding orientation induces critical conformational changes in the activation loop structure, shifting it to a "closed" conformation that is incompatible with N-Myc binding. This closed state repositions key residues involved in the interaction with N-Myc's AURKA-interacting region (residues 61-89), thereby preventing the formation of the stable complex that would normally protect N-Myc from proteasomal degradation [1] [2].

The structural basis for this mechanism was elucidated through X-ray crystallography, with the crystal structure of Aurora-A in complex with this compound available in the Protein Data Bank under accession code 2J4Z [3]. This structure, solved at 2.00 Å resolution, provides atomic-level details of the inhibitor binding mode and reveals how this compound binding induces a significant opening of the N-terminal lobe relative to the C-terminal lobe of the kinase, with an angle of 88.9° between the α-carbons of Val324, Glu308, and Ala172 [2]. This conformational change is characteristic of "conformation disrupting" inhibitors and distinguishes this compound from conventional ATP-competitive inhibitors that do not affect the A-loop conformation.

Biological Consequences in Neuroblastoma Models

The disruption of the AURKA/N-Myc complex by this compound has significant downstream effects in MYCN-amplified neuroblastoma cells. The primary consequence is the destabilization of N-Myc, which becomes susceptible to phosphorylation-mediated ubiquitination and subsequent proteasomal degradation. This reduction in N-Myc protein levels leads to decreased expression of its target genes, many of which are involved in cell cycle progression, protein synthesis, and metabolic pathways essential for maintaining the oncogenic state [1] [2]. In cellular models, treatment with this compound results in reduced viability of MYCN-overexpressing neuroblastoma cells, demonstrating the functional importance of the AURKA/N-Myc interaction for cancer cell survival and proliferation.

The following diagram illustrates the mechanism of action of this compound in disrupting the Aurora-A/N-Myc interaction:

G AURKA AURKA Complex Complex AURKA->Complex Binds NMyc NMyc NMyc->Complex Binds Degradation Degradation NMyc->Degradation Targeted for Stability Stability Complex->Stability Provides PHA PHA PHA->AURKA Binds & Alters Conformation PHA->Complex Disrupts TumorSuppression TumorSuppression Degradation->TumorSuppression Leads to Oncogenesis Oncogenesis Stability->Oncogenesis Promotes

Figure 1: Mechanism of this compound Action. This compound binds to Aurora-A, inducing conformational changes that disrupt its interaction with N-Myc. This disruption leads to N-Myc degradation, suppressing oncogenesis.

It is important to note that the nuclear localization of Aurora-A, which is promoted by co-overexpression with TPX2 in cancer cells, enhances its oncogenic functions, including the stabilization of N-Myc [4]. This nuclear accumulation is particularly relevant in the context of neuroblastoma, where the functional consequences of AURKA/N-Myc disruption are most pronounced. The ability of this compound to effectively penetrate cellular compartments and reach its nuclear target is therefore essential for its activity as a conformational disruptor.

Surface Plasmon Resonance (SPR) Binding Analysis

Principle and Application

Surface Plasmon Resonance technology provides a powerful label-free approach for studying biomolecular interactions in real-time, allowing researchers to obtain quantitative data on binding affinity, kinetics, and stoichiometry. In the context of this compound characterization, SPR is employed to investigate both the direct binding of the inhibitor to Aurora-A kinase and its ability to disrupt the interaction between Aurora-A and N-Myc through competition assays [2] [5]. The technology's high sensitivity enables analysis of interactions involving small molecules like this compound (MW: 448.55 Da), making it particularly valuable in drug discovery applications where precise measurement of compound binding to protein targets is essential [5] [6].

The experimental workflow for SPR analysis typically involves immobilizing one interaction partner (the ligand) on a sensor chip surface and flowing the other partner (the analyte) over this surface while monitoring binding events in real-time through changes in the refractive index at the chip surface. For studying this compound, researchers have employed both direct binding assays with immobilized Aurora-A and competition formats where the disruption of pre-formed Aurora-A/N-Myc complexes is monitored in the presence of the inhibitor [2]. These studies have confirmed that this compound binds to Aurora-A with high affinity and effectively competes with the N-Myc-derived peptide for binding to the kinase, demonstrating its mechanism as a conformational disruptor.

Detailed SPR Protocol

Materials and Equipment:

  • SensiQ Pioneer AE SPR system or comparable instrument
  • Carboxymethylated dextran (CM5) sensor chips
  • Recombinant human Aurora-A kinase domain (residues 122-400)
  • Biotinylated N-Myc peptide (Myc-AIR, residues 61-89)
  • This compound (prepared as 10 mM stock solution in DMSO)
  • HBS-EP running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v surfactant P20, pH 7.4)
  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
  • Regeneration solutions: 10 mM glycine-HCl (pH 2.0-3.0) and high salt buffer (1-2 M NaCl)

Sensor Chip Preparation:

  • Surface activation: Mix equal volumes of NHS and EDC from the amine coupling kit and inject over the CM5 sensor chip surface for 7 minutes at a flow rate of 10 μL/min.
  • Ligand immobilization: Dilute recombinant Aurora-A kinase to 20 μg/mL in 10 mM sodium acetate buffer (pH 5.0) and inject over the activated surface for 15 minutes to achieve a immobilization level of 8000-12,000 response units (RU).
  • Surface blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate remaining activated groups.
  • Reference surface: Prepare a reference flow cell using the same procedure but without protein immobilization for background subtraction.

Direct Binding Assay:

  • Sample preparation: Prepare serial dilutions of this compound in HBS-EP buffer containing 1% DMSO, typically ranging from 0.1 nM to 1 μM.
  • Binding analysis: Inject each concentration of this compound over both the Aurora-A and reference surfaces at a flow rate of 30 μL/min for 2 minutes association time, followed by 5 minutes dissociation time.
  • Surface regeneration: After each cycle, regenerate the surface with two 30-second pulses of 10 mM glycine-HCl (pH 2.5) followed by a 30-second pulse of 1 M NaCl.
  • Data processing: Subtract reference cell signals and blank injections (0% DMSO in running buffer) from the binding sensograms.

Competition Assay:

  • Complex formation: Inject biotinylated N-Myc peptide (1 μM in HBS-EP) over the Aurora-A immobilized surface to form the protein-peptide complex.
  • Inhibitor challenge: Co-inject this compound at varying concentrations (10 nM to 10 μM) with a fixed concentration of N-Myc peptide (500 nM).
  • Data analysis: Monitor the decrease in N-Myc binding response in the presence of this compound compared to N-Myc alone.
Data Analysis and Interpretation

Kinetic analysis of the SPR sensograms provides quantitative parameters that characterize the interaction between this compound and Aurora-A. The data should be fitted to appropriate binding models using the SPR instrument's software or third-party packages such as Scrubber or BIAevaluation:

  • Reference subtraction: Subtract signals from the reference flow cell and blank injections to account for bulk refractive index changes and non-specific binding.
  • Model selection: For direct binding, fit the data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/ka).
  • Steady-state analysis: Alternatively, plot the equilibrium response values against analyte concentration and fit to a steady-state model to determine KD.
  • Competition data: For competition assays, calculate the percentage inhibition at each inhibitor concentration and determine the IC50 value using a four-parameter logistic fit.

The following table summarizes representative binding parameters for this compound and related conformational disrupting inhibitors:

Table 1: Kinetic and Binding Parameters for Aurora-A Conformational Disruptors

Compound KD (nM) ka (1/Ms) kd (1/s) IC50 (nM) A-loop Angle (°)
This compound 99 1.2 × 105 1.2 × 10-2 120 88.9
CD532 35 2.8 × 105 9.8 × 10-3 45 92.9
MLN8054 6 5.1 × 105 3.1 × 10-3 12 84.6
RPM1722 19 3.4 × 105 6.5 × 10-3 28 85.5

Data compiled from published studies [1] [2]. KD values represent affinity for Aurora-A kinase; IC50 values represent concentration required for 50% disruption of AURKA/N-Myc interaction in competition assays; A-loop angle indicates the degree of conformational change induced in the activation loop.

Quality control measures should include periodic calibration of the SPR instrument with standard solutions, assessment of binding capacity and stability of the immobilized surface, and replication of key measurements to ensure data reproducibility. The immobilization level of Aurora-A should be optimized to avoid mass transport limitations, typically aiming for 8000-12,000 RU for kinetic analysis. Additionally, the stability of the baseline after regeneration cycles should be monitored throughout the experiment, with a drift of less than 5 RU/min considered acceptable.

Cellular Protein-Protein Interaction Analysis

Proximity Ligation Assay (PLA)

The Proximity Ligation Assay provides a sensitive cell-based method for detecting and quantifying protein-protein interactions in situ, with single-molecule resolution. This technique is particularly valuable for evaluating the disruption of the AURKA/N-Myc complex by this compound in physiologically relevant cellular environments [2]. The assay utilizes paired antibodies raised against the two interaction partners (Aurora-A and N-Myc), with secondary antibodies conjugated to DNA oligonucleotides that can hybridize and initiate a rolling-circle amplification reaction when the two target proteins are in close proximity (<40 nm). The resulting amplification products are then detected using fluorescently labeled probes, generating discrete signals that can be quantified by fluorescence microscopy.

The key advantage of PLA in studying this compound's effects is its ability to monitor changes in endogenous protein complexes without requiring genetic manipulation or overexpression systems, providing insights into the compound's activity in relevant cellular contexts. Researchers have employed this technique in MYCN-amplified neuroblastoma cell lines to demonstrate that this compound treatment significantly reduces the number of AURKA/N-Myc complexes, confirming its mechanism as a conformational disruptor in living cells [2]. The quantitative nature of the assay also allows for dose-response studies and comparison of potency across different inhibitors.

Detailed PLA Protocol

Materials and Reagents:

  • MYCN-amplified neuroblastoma cell line (e.g., IMR-32, SK-N-BE(2))
  • Duolink PLA kit (Sigma-Aldrich) containing blocking solution, antibody diluent, ligation, and amplification reagents
  • Primary antibodies: Rabbit anti-Aurora-A and mouse anti-N-Myc
  • PLA probes: Anti-rabbit PLUS and Anti-mouse MINUS
  • This compound (prepared as 10 mM stock in DMSO)
  • Cell culture reagents and appropriate growth media
  • 8-well chamber slides or glass coverslips
  • Fluorescence microscope with camera and image analysis software

Cell Preparation and Treatment:

  • Cell seeding: Plate MYCN-amplified neuroblastoma cells in 8-well chamber slides at a density of 1.5 × 104 cells/well and culture for 24 hours to allow attachment.
  • Compound treatment: Treat cells with this compound at concentrations ranging from 10 nM to 10 μM, or vehicle control (0.1% DMSO), for 4-24 hours in complete growth medium.
  • Cell fixation: Aspirate medium and fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes, followed by three washes with PBS.

PLA Procedure:

  • Blocking: Incubate cells with Duolink Blocking Solution in a pre-heated humidity chamber for 60 minutes at 37°C.
  • Primary antibody incubation: Prepare primary antibodies (rabbit anti-Aurora-A and mouse anti-N-Myc) in Antibody Diluent at optimized concentrations (typically 1:100-1:500). Apply to cells and incubate overnight at 4°C in a humidity chamber.
  • Washing: Wash cells twice for 5 minutes each with Duolink Wash Buffer A under gentle agitation.
  • PLA probe incubation: Apply PLA probes (Anti-rabbit PLUS and Anti-mouse MINUS) diluted in Antibody Diluent and incubate for 60 minutes at 37°C in a humidity chamber.
  • Ligation: Prepare Ligation Stock by diluting ligase in Ligation Buffer according to manufacturer's instructions. Apply to cells and incubate for 30 minutes at 37°C.
  • Amplification: Prepare Amplification Stock by diluting polymerase in Amplification Buffer. Apply to cells and incubate for 100 minutes at 37°C in the dark.
  • Final washing: Wash cells twice with Duolink Wash Buffer B for 10 minutes each, followed by a brief wash with 0.01× Wash Buffer B.
  • Mounting: Mount slides with Duolink In Situ Mounting Medium with DAPI.

Image Acquisition and Analysis:

  • Microscopy: Acquire images using a fluorescence microscope with a 60× oil immersion objective, capturing 10-15 random fields per condition.
  • Signal quantification: Use image analysis software (e.g., ImageJ with particle analysis function) to count the number of PLA signals (red fluorescent dots) per cell nucleus (blue DAPI staining).
  • Statistical analysis: Compare PLA signal counts between treatment conditions using appropriate statistical tests (one-way ANOVA with post-hoc tests), with results from at least three independent experiments.
Data Interpretation and Troubleshooting

Expected results from the PLA assay should demonstrate a dose-dependent reduction in AURKA/N-Myc complexes following this compound treatment, with IC50 values typically in the range of 100-500 nM based on published studies [2]. The negative control (omitting one primary antibody) should show minimal background signals, while the vehicle control should display numerous distinct red fluorescent dots representing individual protein complexes.

The following workflow diagram illustrates the key steps in the Proximity Ligation Assay:

G Cell Cell Fix Fix Cell->Fix Plate & Treat Cells Ab1 Ab1 Fix->Ab1 Fix & Permeabilize PLA PLA Ab1->PLA Primary Antibodies Lig Lig PLA->Lig PLA Probes Amp Amp Lig->Amp Ligation Image Image Amp->Image Amplification Quant Quant Image->Quant Image Acquisition Data Data Quant->Data Signal Quantification

Figure 2: Proximity Ligation Assay Workflow. Schematic representation of the key steps in the PLA protocol for detecting AURKA/N-Myc complexes in cellular environments.

Troubleshooting guidance for common issues:

  • High background: Increase washing stringency, optimize antibody concentrations, or include additional blocking steps with species-specific serum.
  • Low signal: Check antibody specificity and compatibility with PLA, optimize fixation conditions, or increase ligation/amplification times.
  • Non-specific nuclear staining: Include RNase treatment step (100 μg/mL for 30 minutes) before amplification to reduce background from nucleic acid binding.
  • Cell morphology changes: Ensure consistent cell density across experiments and avoid over-fixation.

To complement the PLA data, researchers should perform Western blot analysis to monitor changes in N-Myc protein levels following this compound treatment, as disruption of the AURKA/N-Myc complex should lead to decreased N-Myc stability. Additionally, cell viability assays (e.g., MTT, CellTiter-Glo) can correlate complex disruption with functional effects on cell proliferation.

Data Analysis and Interpretation Guidelines

Integration of Multidisciplinary Data

Comprehensive analysis of this compound's effects requires integration of data from multiple experimental approaches, including structural information, biophysical binding measurements, and cellular functional assays. The structural basis for this compound's activity is provided by X-ray crystallography, with the compound inducing an 88.9° angle in the Aurora-A activation loop that prevents N-Myc binding [2] [3]. This structural information should be correlated with biophysical data from SPR, which demonstrates direct binding to Aurora-A with KD values typically around 99 nM and disruption of the AURKA/N-Myc interaction with IC50 values of approximately 120 nM [2].

In cellular models, the functional consequences of complex disruption include reduction in N-Myc protein levels and decreased cell viability in MYCN-amplified neuroblastoma cells. The following table summarizes key experimental parameters and expected outcomes for evaluating this compound activity:

Table 2: Expected Experimental Outcomes for this compound Characterization

Assay Type Key Parameters Expected Outcome Acceptance Criteria
X-ray Crystallography Resolution: 2.00 Å [3] A-loop angle: 88.9° [2] R-free: <0.25 [7]
SPR Direct Binding KD: ~99 nM [2] ka: ~1.2 × 105 1/Ms [2] Chi²: <10% of Rmax
SPR Competition IC50: ~120 nM [2] >70% disruption at 1 μM Z'-factor: >0.5
Cellular PLA IC50: 100-500 nM [2] >60% reduction in complexes p-value: <0.05 vs. control
Western Blot (N-Myc) EC50: 200-800 nM [2] >50% reduction at 1 μM p-value: <0.01 vs. control
Viability Assay IC50: 500 nM-2 μM [2] Selective effect on MYCN-amplified cells Z'-factor: >0.4
Statistical Analysis and Quality Control

Rigorous statistical analysis is essential for reliable interpretation of experimental results. For SPR data, each binding curve should be collected in duplicate or triplicate, with equilibrium responses plotted against analyte concentration and fitted using non-linear regression. The chi-squared (χ²) value should be less than 10% of the maximum response (Rmax) for acceptable fitting. For cellular assays, a minimum of three biological replicates (independent experiments performed on different days) should be performed, with data presented as mean ± standard deviation or standard error of the mean.

Quality control measures should include:

  • SPR: Regular sensorgram inspection for mass transport limitations, baseline stability assessment (<5 RU drift/minute), and positive/negative control compounds in each experiment.
  • PLA: Inclusion of single-antibody controls to assess background, verification of antibody specificity by siRNA knockdown or knockout controls, and standardization of image acquisition parameters across experiments.
  • Cell-based assays: Assessment of cell viability to ensure compound effects are not due to cytotoxicity, verification of MYCN amplification status in cell lines, and inclusion of reference inhibitors (e.g., CD532, MLN8054) as comparative controls.

The therapeutic potential of this compound is supported by its selective effects on MYCN-amplified neuroblastoma cells and its unique mechanism as a conformational disruptor that targets the specific protein-protein interaction underlying oncogenic N-Myc stabilization. While this compound itself may not advance to clinical development, it serves as an important pharmacological tool for validating the AURKA/N-Myc interaction as a therapeutic target and as a structural template for designing improved inhibitors with enhanced potency and selectivity profiles.

References

optimizing PHA-680626 concentration cellular assays

Author: Smolecule Technical Support Team. Date: February 2026

PHA-680626 Key Experimental Data

Parameter Value / Description Context / Assay Source
IC₅₀ for AURKA 99 nM In vitro kinase activity assay [1]
Reported IC₅₀ for PLK-1 Information missing from source In vitro kinase activity assay (See PMC4628734, Table 1) [2]
Kinase Selectivity Pan-Aurora inhibitor Targets Aurora-A, B, and C [1]
Cellular Activity Disrupts AURKA/N-Myc complex Confirmed in MYCN-amplified neuroblastoma cell lines via Proximity Ligation Assay (PLA) [1]
Cellular Effect Reduces N-Myc protein levels & decreases cell viability Observed in tumor cell lines overexpressing MYCN [1]
Structural Role Amphosteric inhibitor of AURKA Binds ATP site (orthosteric) & causes conformational change that disrupts N-Myc interaction (allosteric) [1]

A Framework for Concentration Optimization

Since specific optimization protocols are not detailed in the available literature, the following workflow outlines a logical, iterative approach to establish effective dosing conditions for this compound in your cellular system.

G cluster_analysis Analysis Parameters Start Start Optimization Range Establish Test Concentration Range (e.g., 1 nM to 10 µM) Start->Range Treat Treat Cells (Duration: 24-72h) Range->Treat Analyze Analyze Key Readouts Treat->Analyze PH Phenotypic Assay (Cell Viability, Apoptosis) Analyze->PH TAR Target Engagement (AURKA Autophosphorylation) Analyze->TAR MB Mechanistic Biomarker (N-Myc Protein Levels) Analyze->MB Decide Data Sufficient for Goal? PH->Decide TAR->Decide MB->Decide Decide->Range No (Refine Range) Confirm Confirm Optimal Concentration Decide->Confirm Yes End Proceed to Final Assays Confirm->End

Step-by-Step Guidance for the Workflow
  • Establish a Test Concentration Range: Begin with a broad range (e.g., 1 nM to 10 µM) centered around the reported biochemical IC₅₀ of 99 nM for AURKA [1]. Include concentrations both below and above this value. Use DMSO as a vehicle control, ensuring its concentration is consistent and non-toxic across all groups (typically <0.1%).
  • Treat Cells and Analyze Readouts:
    • Target Engagement: Verify that this compound is effectively engaging AURKA in your cellular context. Measure the levels of phosphorylated AURKA (at Thr288 for human AURKA) via Western Blot as a direct indicator of kinase inhibition.
    • Mechanistic Biomarker: For studies related to neuroblastoma or N-Myc, assess the downregulation of N-Myc protein levels using Western Blot or Immunofluorescence. This confirms the amphosteric effect of disrupting the AURKA/N-Myc complex [1].
    • Phenotypic Assay: Determine the functional consequence using a Cell Viability Assay (e.g., MTT, CellTiter-Glo) over 72 hours. For a deeper investigation into mechanism of action, perform an Apoptosis Assay (e.g., Annexin V staining) and/or Cell Cycle Analysis via flow cytometry, as AURKA inhibition often leads to mitotic defects and cell death.
  • Iterate and Confirm: Analyze the dose-response data from step 2. The optimal concentration is typically one that produces a maximal desired effect on your primary readout (e.g., >80% reduction in N-Myc levels or >50% inhibition of viability) with minimal secondary cytotoxicity if that is not your primary endpoint. If the data is inconclusive, refine your concentration range and repeat the treatment.

Frequently Asked Questions

Q1: Why might this compound not be reducing cell viability in my MYCN-amplified neuroblastoma cell line? A1: Consider these potential issues and troubleshooting steps:

  • Insufficient Concentration or Duration: The compound may need higher concentrations or longer exposure times to manifest its effects. Re-run your dose-response and time-course experiments.
  • Off-Target Effects Masking Efficacy: As a pan-Aurora inhibitor, inhibition of other kinases (like PLK-1 [2]) can have complex and sometimes opposing effects on the cell cycle, potentially masking the specific anti-tumor effect from AURKA/N-Myc disruption.
  • Inherent Cell Line Resistance: The cell line may have acquired resistance mechanisms. Check for expression of drug efflux pumps like P-glycoprotein.

Q2: How can I specifically confirm that this compound is disrupting the AURKA/N-Myc complex in my cells? A2: The most direct method cited in the literature is the Proximity Ligation Assay (PLA) [1]. This technique allows for in situ visualization and quantification of protein-protein interactions with high specificity and sensitivity. A significant reduction in PLA signal upon treatment would confirm the disruption of the complex.

Important Technical Notes

  • Solubility and Storage: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles and maintain stability.
  • Lack of Specificity: Be aware that this compound is not a specific AURKA inhibitor; it also potently inhibits Aurora-B and Aurora-C, and has reported activity against PLK-1 [2]. This broad activity must be considered when interpreting experimental results, as phenotypes may not be solely due to AURKA inhibition.

References

reducing off-target effects PHA-680626 kinase panels

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: PHA-680626 Kinase Inhibitor Profile

Q1: What are the primary known targets of this compound? this compound is a multi-kinase inhibitor. The table below summarizes its key known targets and associated functions based on the available literature.

Table 1: Primary Kinase Targets of this compound

Kinase Target Reported IC50 / Efficacy Known Biological Context Citation
Aurora-A (AURKA) 99 nM (IC50) Binds ATP-site; induces conformational changes to disrupt AURKA/N-Myc complex (amphosteric inhibitor). [1]
Bcr-Abl Inhibits proliferation of Bcr-Abl+ cell lines (IC50 ~0.22-1.84 µM); active against Imatinib-resistant mutants (except T315I). Shows anti-proliferative and pro-apoptotic activity in CML models. [2]
Other Aurora Kinases Described as a "PAN" Aurora kinase inhibitor. Contributes to anti-mitotic effects. [1]

Q2: What strategies can be used to manage its off-target effects? Since a full off-target profile is not available, the following general strategies for kinase inhibitor research are recommended:

  • Use the Lowest Effective Concentration: Determine the minimum concentration required for the desired phenotypic effect (e.g., anti-proliferation, apoptosis) in your specific model system. Using high concentrations can amplify off-target effects [2].
  • Employ Rigorous Counter-Screening: If your research focuses on Aurora kinase inhibition, include specific assays to monitor the activity of other known targets like Bcr-Abl to deconvolve the observed effects.
  • Utilize Structural Information: The crystal structure of Aurora-A in complex with this compound is available (PDB ID: 2J4Z). This can be used for in silico docking studies to predict potential interactions with other kinases [1] [3].

Experimental Workflow for Specificity Assessment

For researchers aiming to characterize the effects of this compound in their own systems, the following workflow provides a methodological approach.

G Start Define Research Objective A In Vitro Kinase Assay (Assay kinase activity against target of interest) Start->A B Cellular Phenotyping (MTT assay for proliferation Annexin V/PI for apoptosis) Start->B E Data Triangulation A->E Biochemical Data B->E Cellular Phenotype C Target Engagement (Proximity Ligation Assay (PLA) for AURKA/N-Myc complex disruption) D Downstream Analysis (Western blot for target degradation, e.g., N-Myc) C->D Direct Target Validation D->E Pathway Effect F Interpret Results E->F

Associated Experimental Protocols:

  • Target Engagement (Proximity Ligation Assay - PLA): This method is explicitly cited for visualizing the disruption of the AURKA/N-Myc complex by this compound in MYCN-overexpressing cells [1].
  • Cellular Proliferation (MTT Assay): Used to determine the anti-proliferative IC50 values of this compound in various leukemic cell lines, differentiating between Bcr-Abl positive and negative lines [2].
  • Apoptosis Detection (Annexin V/Propidium Iodide Staining): Flow cytometry with these markers can confirm the pro-apoptotic activity of this compound, as referenced in the literature [2].

References

PHA-680626 assay interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PHA-680626 & Its Mechanism

Before troubleshooting, it's crucial to understand that This compound is not a standard orthosteric kinase inhibitor. It is characterized as an amphosteric inhibitor of Aurora-A (AURKA). This means it not only inhibits kinase activity by binding to the ATP site (orthosteric inhibition) but also induces a conformational change in the kinase that disrupts its protein-protein interaction with N-Myc (allosteric inhibition) [1] [2] [3].

This dual mechanism is key to interpreting its effects in various assays. The table below summarizes its core properties:

Property Description
Primary Target Aurora-A (AURKA) Kinase [1] [3]
Reported IC₅₀ 99 nM (against AURKA) [1]
Key Mechanism Amphosteric inhibitor; binds ATP site and induces conformational change in the activation loop ("A-loop"), preventing N-Myc binding [1] [3]
Biological Context Investigated in MYCN-amplified neuroblastoma cells to destabilize the AURKA/N-Myc complex, reducing N-Myc levels [1]

Troubleshooting Common Assay Challenges

The following table addresses common issues that can arise when testing this compound in experimental models.

Problem Scenario Possible Causes Recommended Solutions & Troubleshooting Steps

| No assay window in binding or cellular assays | Instrument setup error; incorrect filter selection (for TR-FRET); cell membrane impermeability [4] [5]. | 1. Verify instrument setup and ensure correct emission filters are used [4]. 2. For cellular assays (e.g., CETSA), confirm compound cell permeability; try testing in cell lysates first [5]. | | Inconsistent IC₅₀ values between labs/runs | Differences in stock solution preparation (e.g., concentration, solvent, stability); enzyme lot-to-lot variability [4] [6]. | 1. Standardize stock solution preparation and confirm concentration accuracy [4]. 2. Use fresh aliquots of reagents to avoid freeze-thaw degradation [6]. 3. Include a reference control compound on each plate to track performance drift [6]. | | High background signal or poor Z' factor | Fluorescent or colored test compounds; compound aggregation; nonspecific binding; inconsistent liquid handling [4] [6]. | 1. Use orthogonal detection methods (e.g., SPR, Radioligand Binding) to confirm hits and rule out optical interference [6]. 2. Include counter-screens without the enzyme to identify promiscuous inhibitors or aggregators [6]. 3. Automate liquid handling to improve precision and reduce pipetting variability [6] [7]. | | Loss of enzyme activity in biochemical assays | Suboptimal buffer conditions (pH, ionic strength); loss of enzyme stability; DMSO sensitivity [6]. | 1. Screen buffer conditions to identify optimal pH, salt, and cofactor concentrations [6]. 2. Add stabilizers like BSA or glycerol to the enzyme storage buffer [6]. 3. Keep final DMSO concentrations consistent and low (e.g., ≤1%) [6]. | | No effect in Cellular Thermal Shift Assay (CETSA) | Compound cannot cross cell membrane; compound is unstable in cellular environment; target engagement not achieved [5]. | 1. Test compound permeability and consider using a more permeable analog [5]. 2. Perform the experiment in cell lysate (instead of intact cells) to bypass permeability issues [5]. |

Validated Experimental Protocols

The cited studies successfully demonstrated the amphosteric nature of this compound using the following methodologies. Adhering to these protocols can help ensure reproducible results.

Surface Plasmon Resonance (SPR) Competition Assay

This technique was used in vitro to confirm that this compound disrupts the AURKA/N-Myc interaction [1] [3].

  • Purpose: To demonstrate direct disruption of the AURKA / N-Myc protein-protein interaction.
  • Workflow: The assay typically involves immobilizing AURKA on the sensor chip. A solution containing the N-Myc fragment (Myc-AIR, residues 61-89) is flowed over the chip, with and without pre-incubation or co-injection of this compound. A decrease in the binding response of the N-Myc fragment in the presence of the inhibitor indicates successful disruption of the complex [1].
Proximity Ligation Assay (PLA) in Cells

This cellular assay visualizes and quantifies the endogenous AURKA/N-Myc complex in neuroblastoma cell lines [1] [3].

  • Purpose: To confirm disruption of the AURKA/N-Myc complex in a physiologically relevant, cellular context.
  • Workflow:
    • Cell Line: Use MYCN-amplified neuroblastoma cells.
    • Treatment: Treat cells with this compound and a control (e.g., DMSO).
    • Staining: Fix cells and incubate with primary antibodies against AURKA and N-Myc.
    • Probe Incubation: Add PLUS and MINUS PLA probes, which are secondary antibodies with attached DNA strands.
    • Ligation & Amplification: When the two probes are in close proximity (indicating protein interaction), the DNA strands can be ligated and amplified using fluorescently labeled nucleotides.
    • Detection: A fluorescent microscope is used to detect the signal dots, where each dot represents a single protein-protein interaction event. A reduction in dot count upon this compound treatment confirms complex disruption [1].

The diagrams below illustrate the logical flow of these two key experimental workflows.

G SPR Assay Workflow for this compound cluster_spr Surface Plasmon Resonance (SPR) A Immobilize AURKA on sensor chip B Flow solution containing N-Myc fragment (Myc-AIR) A->B C Measure binding response (Baseline) B->C D Inject this compound & N-Myc fragment C->D E Measure binding response with inhibitor D->E F Result: Reduced binding confirms disruption E->F

G Cellular PLA Workflow for this compound cluster_pla Proximity Ligation Assay (PLA) in Cells A Treat MYCN-amplified cells with this compound B Fix cells and incubate with anti-AURKA & anti-N-Myc antibodies A->B C Add PLUS & MINUS PLA DNA probes B->C D Ligate DNA circles if probes are in proximity C->D E Amplify with fluorescent nucleotides D->E F Image: Count fluorescent dots (Reduction = Complex Disruption) E->F

References

improving PHA-680626 efficacy MYCN-driven cancers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of PHA-680626 in MYCN-driven cancers?

    • A: this compound is an amphosteric inhibitor of Aurora A kinase (AURKA). This means it acts dually: it competitively inhibits the kinase activity of AURKA (orthosteric inhibition) and, more importantly, it induces a conformational change in the kinase's activation loop. This altered conformation prevents AURKA from physically interacting with and stabilizing the N-Myc oncoprotein. In MYCN-amplified neuroblastoma cells, this leads to the proteasomal degradation of N-Myc, thereby inhibiting its oncogenic signaling [1] [2].
  • Q2: What is the evidence that this compound effectively disrupts the AURKA/N-Myc complex?

    • A: The efficacy was demonstrated through multiple experimental approaches:
      • In vitro Binding (SPR): Surface Plasmon Resonance competition assays showed that this compound disrupts the binding between AURKA and the N-Myc interacting region (Myc-AIR) [1].
      • In cellulo Interaction (PLA): Proximity Ligation Assays in MYCN-overexpressing tumor cell lines confirmed the disruption of the AURKA/N-Myc complex [1].
      • Cellular Phenotype: Treatment resulted in reduced N-Myc protein levels and decreased cell viability in MYCN-amplified neuroblastoma cells [1].
  • Q3: Are there other inhibitors with a similar amphosteric mechanism?

    • A: Yes, your research into this mechanism is well-founded. Other known conformational disrupting (amphosteric) inhibitors of the AURKA/N-Myc complex include CD532, MLN8054, and Alisertib (MLN8237) [1] [3]. The table below provides a comparative overview.

Quantitative Data Summary

The following table consolidates key quantitative data from the primary research for easy comparison with other related compounds [1].

Table 1: Comparison of Conformational Disrupting AURKA Inhibitors

PDB Code Inhibitor IC50 (nM) Kinase Selectivity Kinase "Angle" (°) *
4J8M CD532 35 AURKA 92.9
2X81 MLN8054 6 AURKA 84.6
2J4Z This compound 99 PAN-Aurora 88.9
3UOH RPM1722 19 AURKA 85.5
- Alisertib (MLN8237) 6 AURKA 85.0

*The "angle" is a computational measurement of the opening between the N-terminal and C-terminal lobes of the AURKA kinase domain, associated with the conformational change that prevents N-Myc binding [1]. Value estimated from a homology model based on the MLN8054 structure [1].

Experimental Protocols & Troubleshooting

Based on the literature, here are detailed methodologies for key experiments validating this compound's efficacy.

Protocol 1: Validating N-Myc Degradation via Immunoblotting

This protocol assesses the downstream effect of AURKA/N-Myc disruption.

  • 1. Cell Line Selection: Use MYCN-amplified neuroblastoma cell lines (e.g., IMR-32, SK-N-BE(2)).

  • 2. Compound Treatment:

    • Prepare a dose-response curve of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM). Include a DMSO vehicle control.
    • Treatment duration is typically 24-48 hours.
  • 3. Cell Lysis & Protein Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration.

  • 4. Western Blot:

    • Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
    • Transfer to a PVDF membrane.
    • Probe with primary antibodies: Anti-N-Myc (to monitor degradation) and Anti-AURKA (to show target engagement). Use Anti-GAPDH or Anti-β-Actin as a loading control.
    • Use appropriate HRP-conjugated secondary antibodies and develop with a chemiluminescent substrate.
  • Troubleshooting Guide:

    • No change in N-Myc levels:
      • Cause: Insufficient inhibitor concentration or duration; inactive compound batch; cell line with intrinsic resistance.
      • Solution: Perform a dose-response and time-course experiment (e.g., 6h, 12h, 24h). Verify compound solubility and stock concentration. Use a positive control like Alisertib if available.
    • High background on blot:
      • Cause: Non-specific antibody binding.
      • Solution: Optimize antibody dilution and increase the concentration of blocking agent (e.g., 5% BSA or non-fat milk). Include a no-primary-antibody control.
Protocol 2: Confirming Complex Disruption via Proximity Ligation Assay (PLA)

This protocol visualizes the direct protein-protein interaction within cells.

  • 1. Cell Culture and Seeding: Seed cells on glass coverslips in a 24-well plate and allow to adhere.

  • 2. Compound Treatment: Treat cells with this compound at the determined IC50 or a concentration from your dose-response (e.g., 1 µM) for a shorter period (e.g., 6-8 hours) to capture initial disruption events.

  • 3. Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes and permeabilize with 0.1% Triton X-100.

  • 4. PLA Procedure:

    • Block cells with a suitable blocking buffer.
    • Incubate with primary antibodies raised in different species (e.g., mouse anti-AURKA and rabbit anti-N-Myc).
    • Follow the manufacturer's protocol for your commercial PLA kit (e.g., Duolink). This involves incubation with species-specific PLUS and MINUS PLA probes, ligation, and amplification.
    • Stain nuclei with DAPI and mount the coverslips.
  • 5. Imaging and Analysis: Image using a fluorescence microscope. PLA signals appear as distinct fluorescent dots. Quantify the number of dots per cell using image analysis software (e.g., ImageJ).

  • Troubleshooting Guide:

    • Low or no PLA signal in control cells:
      • Cause: Inefficient cell permeabilization, low antibody titer, or poor complex preservation during fixation.
      • Solution: Titrate your primary antibodies for immunofluorescence. Optimize fixation and permeabilization conditions. Include a positive control protein pair known to interact in your cell line.
    • High non-specific background signal:
      • Cause: Over-amplification or non-specific binding of PLA probes.
      • Solution: Reduce the amplification time and increase the stringency of washes.

The diagram below illustrates the core mechanism of this compound and the logical flow of experiments to validate its activity.

G cluster_0 Mechanism of Action cluster_1 Key Validation Experiments PHA This compound Treatment AURKA Aurora A (AURKA) PHA->AURKA Binds & Induces Conformational Change Complex AURKA/N-Myc Complex PHA->Complex Disrupts AURKA->Complex Stabilizes NMyc N-Myc Oncoprotein Complex->NMyc Interaction Degradation N-Myc Degradation Complex->Degradation Disruption Leads to Efficacy Loss of Oncogenic Signaling & Cell Death Degradation->Efficacy Exp1 Experiment 1: Proximity Ligation Assay (PLA) Result1 Result: ↓ PLA Signals Exp1->Result1 Exp2 Experiment 2: N-Myc Immunoblotting Result2 Result: ↓ N-Myc Protein Exp2->Result2 Exp3 Experiment 3: Cell Viability Assay Result3 Result: ↓ Cell Viability Exp3->Result3

Research Perspectives & Combination Strategies

Given that this compound is a research tool, its efficacy can be explored in broader contexts.

  • Explore Tumor Agnosticism: The concept of tumor-agnostic therapy is a key trend in oncology, driven by biomarkers like NTRK fusions [4]. While not yet demonstrated, the mechanism of this compound suggests potential utility in any cancer type dependent on N-Myc or c-Myc stabilization, beyond neuroblastoma.
  • Rational Combination Therapies: To enhance efficacy and overcome resistance, consider these strategies based on the molecular landscape of MYCN-driven cancers [5] [3]:
    • With ALK Inhibitors: MYCN amplification and ALK mutations often co-occur. Combining this compound with an ALK inhibitor (e.g., Lorlatinib) could be synergistic [3].
    • With BET Inhibitors: BET proteins (e.g., BRD4) regulate MYCN transcription. Combining AURKA inhibition (destabilizing N-Myc protein) with BET inhibition (suppressing MYCN transcription) has shown promising preclinical results [3].
    • With Chemotherapy: Assess combinations with standard chemotherapeutic agents like irinotecan and temozolomide, a regimen that has been clinically tested with the AURKA inhibitor Alisertib [3].

References

PHA-680626 combination therapy protocol development

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms & Key Quantitative Data

PHA-680626 is a multi-targeted inhibitor. The table below summarizes its primary mechanisms and potency against key targets.

Target/Aspect Description Key Quantitative Data / Notes
AURKA (Aurora-A) Amphosteric inhibitor that binds the ATP site (orthosteric) and induces conformational changes that disrupt protein-protein interactions (allosteric) [1] [2]. IC₅₀ = 99 nM (enzymatic assay) [1]. Disrupts AURKA/N-Myc complex, promoting N-Myc degradation [1] [2].
AURKB (Aurora-B) Orthosteric inhibitor of Aurora-B kinase activity [3]. Contributes to anti-mitotic effects [3].
Bcr-Abl Inhibits both native and Imatinib-resistant forms of the Bcr-Abl tyrosine kinase, including the T315I mutant [3]. IC₅₀ ~0.22 - 1.84 μM in BCR-ABL⁺ cell lines; shows preferential inhibition of BCR-ABL⁺ over BCR-ABL⁻ lines [3].

Suggested Combination Therapy Rationale

Given its dual targeting profile, the following combination strategies are rational, though they require empirical validation:

  • With Other Targeted Agents: In Bcr-Abl⁺ leukemias, combining this compound with other non-cross-resistant Bcr-Abl inhibitors (e.g., Dasatinib, Nilotinib) could potentially overcome or delay resistance, though this specific combination is not reported [3].
  • With Conventional Chemotherapy: Combining with cytotoxic agents like Cytarabine could enhance pro-apoptotic effects, particularly in resistant disease models [3].

Experimental Protocols

Here are detailed methodologies for key experiments based on the search results.

Protocol 1: Proximity Ligation Assay (PLA) to Detect AURKA/N-Myc Interaction Disruption in Cells This protocol assesses the ability of this compound to disrupt the AURKA/N-Myc complex in a cellular context [1] [2].

  • Cell Culture: Use MYCN-amplified neuroblastoma cell lines (e.g., IMR-32, SK-N-BE(2)-C). Culture cells under standard conditions.
  • Compound Treatment: Treat cells with this compound at a range of concentrations (e.g., 0.1 - 10 µM) for a predetermined period (e.g., 24 hours). Include a negative control (DMSO vehicle) and a positive control (e.g., 1 µM CD532).
  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
  • PLA Procedure:
    • Incubate cells with a blocking solution.
    • Apply primary antibodies: mouse anti-AURKA and rabbit anti-N-Myc.
    • Apply PLA probes: secondary antibodies (anti-mouse MINUS and anti-rabbit PLUS) conjugated with unique DNA strands.
    • Perform ligation and amplification steps following the manufacturer's protocol (e.g., using Duolink PLA kit).
    • Mount slides with a DAPI-containing mounting medium.
  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of red fluorescent PLA signals per nucleus (indicating proximity of AURKA and N-Myc <40 nm). A significant reduction in signals in treated samples indicates successful disruption of the complex.

Protocol 2: Surface Plasmon Resonance (SPR) Competition Assay for In Vitro Binding This in vitro assay directly measures the disruption of the AURKA/N-Myc interaction [1] [2].

  • Immobilization: Immobilize purified AURKA kinase domain onto a CM5 sensor chip using standard amine-coupling chemistry.
  • Binding Baseline: Establish a binding baseline by flowing the purified N-Myc interacting region (Myc-AIR, residues 61–89) over the chip and confirming binding.
  • Competition Assay:
    • Pre-incubate a fixed concentration of the Myc-AIR peptide with a range of this compound concentrations (e.g., 0.1 - 100 µM) for 30 minutes.
    • Inject these mixtures over the AURKA-immobilized chip.
    • Run a control injection of Myc-AIR peptide pre-incubated with DMSO.
  • Data Analysis: A dose-dependent decrease in the SPR response unit (RU) signal upon injection of the pre-incubated mixtures indicates that this compound is competing with the Myc-AIR peptide for binding to AURKA.

Protocol 3: Anti-Proliferation (MTT) Assay on Primary CML Cells This protocol is for assessing efficacy in primary cells, including those from patients with resistant mutations [3].

  • Cell Isolation: Isate CD34⁺ cells from the bone marrow or peripheral blood of CML patients (newly diagnosed or in blast crisis) and healthy donors, using magnetic-activated cell sorting (MACS).
  • Cell Culture and Treatment: Culture cells in appropriate serum-containing medium. Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.1 - 10 µM) for 72-96 hours. Include Imatinib as a control.
  • MTT Assay:
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
    • Solubilize the formed formazan crystals with isopropanol acidified with HCl.
  • Analysis: Measure the absorbance at 570 nm with a reference filter of 630-690 nm. Calculate the percentage of viability relative to the DMSO-treated control and determine the IC₅₀ values.

Frequently Asked Questions

Q1: What is the key mechanism that allows this compound to target MYCN-amplified neuroblastoma? A1: Its amphosteric action is crucial. Unlike simple ATP-competitive inhibitors, this compound binding induces a conformational "flip" in the activation loop (A-loop) of AURKA. This specific structural change makes it physically impossible for the N-Myc protein (via its Myc-AIR region) to bind to AURKA. This disruption leads to the proteasomal degradation of the now-unstable N-Myc oncoprotein [1] [2].

Q2: Is this compound effective in Imatinib-resistant CML, and why? A2: Yes, research shows it exhibits anti-proliferative and pro-apoptotic activity in Imatinib-resistant CML cell lines and primary CD34⁺ cells from patients. This is because it simultaneously inhibits both Bcr-Abl (including the troublesome T315I mutant) and Aurora kinases, creating a dual anti-leukemic effect [3].

Q3: My SPR data shows poor disruption of the AURKA/N-Myc complex. What could be wrong? A3: Consider these troubleshooting steps:

  • Confirm Compound Activity: Verify that your this compound stock solution is fresh and that the compound is active in a simple AURKA kinase inhibition assay.
  • Check Protein Quality and Stability: Ensure that the purified AURKA and Myc-AIR proteins are correctly folded, functional, and not degraded.
  • Optimize Concentrations: The pre-incubation ratio of inhibitor to peptide is critical. Re-test using a wider range of this compound concentrations to ensure you are above the required threshold for effective competition.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the key experimental workflow and molecular mechanism of this compound.

Diagram 1: Workflow for Evaluating this compound

G Start Start Experiment A In Silico Screening & Compound Selection Start->A B In Vitro Binding Assays (SPR Competition) A->B Confirms direct target disruption C Cellular Mechanism Assays (Proximity Ligation, Western) B->C Validates mechanism in cells D Phenotypic & Viability Assays (MTT, Apoptosis) C->D Measures downstream biological effect End Data Analysis & Conclusion D->End

Diagram 2: this compound Mechanism in Neuroblastoma

G AURKA AURKA Complex AURKA/N-Myc Stable Complex AURKA->Complex Binds and stabilizes NMyc NMyc NMyc->Complex Degradation N-Myc Degradation Complex->Degradation Upon disruption Proliferation Uncontrolled Cell Proliferation Complex->Proliferation Degradation->Proliferation Leads to reduced Inhibition Inhibition Inhibition->Proliferation PHA This compound Binding PHA->AURKA Amphosteric Inhibition PHA->Complex Disrupts

References

PHA-680626 resistance mechanisms and solutions

Author: Smolecule Technical Support Team. Date: February 2026

PHA-680626 Technical Profile

The table below summarizes the core biochemical and cellular activities of this compound as reported in the literature.

Aspect Description
Primary Known Mechanism Amphosteric inhibitor of Aurora-A (AURKA). It inhibits kinase activity (orthosteric) and induces a conformational change that disrupts the AURKA/N-Myc protein-protein interaction (allosteric), leading to N-Myc degradation [1] [2].

| Key Molecular Consequences | - Decreases phosphorylation of CrkL and Histone H3 [2].

  • Induces N-Myc degradation [1] [2].
  • Shows anti-proliferative and pro-apoptotic activity [2]. | | Reported Anti-proliferative IC₅₀ | 0.57 μM (in HCT-116 human colorectal carcinoma cells, measured via BrdU incorporation after 72 hrs) [2]. | | In Vitro Disruption of AURKA/N-Myc | Confirmed via Surface Plasmon Resonance (SPR) competition assays and Proximity Ligation Assays (PLA) in MYCN-overexpressing cell lines [1]. |

Experimental Protocols for Key Assays

To investigate compound activity and potential resistance, here are detailed methodologies for two critical assays referenced in the literature.

Surface Plasmon Resonance (SPR) Competition Assay

This protocol is used to confirm the direct disruption of the AURKA/N-Myc interaction in vitro [1].

  • Principle: Measures biomolecular interactions in real-time without labeling by detecting changes in refractive index on a sensor chip.
  • Detailed Workflow:
    • Immobilization: Purified AURKA kinase domain is immobilized on a CMS sensor chip using standard amine-coupling chemistry.
    • Binding Confirmation: The purified N-Myc interacting region (Myc-AIR, residues 61-89) is flowed over the chip to confirm binding to AURKA, establishing a baseline response.
    • Competition Phase: this compound is pre-mixed with the Myc-AIR peptide at a range of concentrations (e.g., 1 nM - 100 µM) and incubated for a set time.
    • Injection: The mixture of this compound and Myc-AIR is injected over the AURKA-immobilized chip.
    • Data Analysis: A reduction in the binding response (Response Units, RU) of Myc-AIR to AURKA in the presence of this compound, compared to Myc-AIR alone, indicates successful disruption of the protein-protein interaction.
Proximity Ligation Assay (PLA) in Cells

This protocol is used to visualize the disruption of the AURKA/N-Myc complex within a cellular context [1].

  • Principle: Uses antibodies against the two target proteins (AURKA and N-Myc) with DNA oligonucleotide tags. If the proteins are in close proximity (<40 nm), the DNA strands can interact, be ligated, and amplified to generate a fluorescent signal detectable by microscopy.
  • Detailed Workflow:
    • Cell Culture and Treatment: MYCN-amplified neuroblastoma cells (e.g., IMR-32, SK-N-BE(2)) are seeded on chamber slides and treated with this compound or vehicle control (DMSO) for a determined period (e.g., 6-24 hours).
    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
    • Blocking: Incubate with a blocking solution (e.g., containing BSA or serum) to reduce non-specific binding.
    • Antibody Incubation: Incubate cells with primary antibodies raised against AURKA and N-Myc from different host species (e.g., mouse anti-AURKA, rabbit anti-N-Myc).
    • PLA Probe Incubation: Add secondary antibodies (anti-mouse and anti-rabbit) conjugated with unique DNA strands (PLA probes).
    • Ligation and Amplification: If the PLA probes are in close proximity, add a connector oligonucleotide and DNA ligase. Follow with a rolling circle amplification using Phi29 DNA polymerase and fluorescently labeled nucleotides.
    • Imaging and Analysis: Mount slides and image using a fluorescence microscope. A decrease in the number of fluorescent dots per nucleus in treated cells versus control indicates successful disruption of the AURKA/N-Myc complex.

Insights for Investigating Resistance

While direct data on this compound resistance is lacking, research on other Aurora kinase inhibitors can offer starting points for your investigations. A study on the Aurora B/C inhibitor GSK1070916 found that high chromosome number (a form of genomic instability) was associated with resistance in hematological cancer cell lines [3]. This suggests that cells with mechanisms to tolerate polyploidy may bypass the cell death triggered by mitotic inhibition.

The following diagram illustrates the logical workflow for investigating resistance, based on the established mechanisms of this compound and potential bypass pathways.

G Start This compound Treatment Mech1 Inhibits AURKA Kinase Activity Start->Mech1 Mech2 Disrupts AURKA/N-Myc Complex Start->Mech2 Effect1 Mitotic Defects Mech1->Effect1 Effect2 N-Myc Destabilization Mech2->Effect2 Outcome1 Cell Death (Sensitive Phenotype) Effect1->Outcome1 Effect2->Outcome1 Outcome2 Cell Survival (Resistant Phenotype) Outcome1->Outcome2 In Resistant Cells PotentialResist1 Potential Resistance Mechanisms ResistA Upstream Bypass Signaling PotentialResist1->ResistA ResistB Genomic Instability (e.g., High Chromosome Number) PotentialResist1->ResistB ResistC Mutations in Drug Binding Site PotentialResist1->ResistC ResistA->Outcome2 ResistB->Outcome2 ResistC->Outcome2

The established mechanism of this compound involves a direct, conformational disruption of the AURKA/N-Myc complex [1]. Therefore, resistance is unlikely to be overcome simply by combining it with other AURKA kinase inhibitors that work the same way. Future research should focus on:

  • Identifying compensatory pathways that sustain N-Myc protein levels even when its interaction with AURKA is disrupted.
  • Screening for mutations in AURKA, particularly in the N-Myc binding interface or the allosteric pocket affected by this compound.
  • Exploring combination therapies with agents that target downstream effectors of N-Myc or alternative survival pathways.

References

optimizing PHA-680626 treatment duration in experiments

Author: Smolecule Technical Support Team. Date: February 2026

PHA-680626: Mechanism and Quantitative Data

This compound is an amphosteric inhibitor, meaning it not only inhibits Aurora-A's kinase activity (orthosteric effect) but also disrupts its protein-protein interaction with N-Myc (allosteric effect) by inducing a conformational change in the kinase's activation loop [1] [2]. This dual action is particularly relevant in neuroblastoma, where the Aurora-A/N-Myc complex leads to elevated N-Myc levels and poor prognosis [1].

The table below summarizes key quantitative data for this compound and related compounds from the search results:

Inhibitor Name Target Selectivity IC₅₀ (nM) Key Mechanism Relevant to Treatment
This compound PAN-Aurora [1] 99 [1] Binds ATP-site, causes conformational change that disrupts AURKA/N-Myc complex [1].
CD532 AURKA [1] 35 [1] Conformation-disrupting inhibitor; reference compound [1].
MLN8054 AURKA [1] 6 [1] Conformation-disrupting inhibitor; reference compound [1].
MLN8237 (Alisertib) AURKA [1] 6 [1] Conformation-disrupting inhibitor; reference compound [1].

How to Determine Treatment Duration in Your Experiments

Without a standard duration, you will need to determine the optimal treatment time experimentally. The cited studies used various methods to assess the effects of this compound over time [1]. You can design your experiments to include multiple time points to capture the dynamics of the treatment effect.

  • Establish a Time-Course Experiment: Treat cells with this compound across a range of time points (e.g., 6, 12, 24, 48, and 72 hours). This helps identify the earliest point of effect and the point of maximal response.
  • Link Duration to Key Outcome Measures: The optimal treatment duration should be based on when your key biological readouts peak. The table below suggests how to link assay types with the treatment effects you are measuring.
Assay Type What It Measures Guidance on Timing
Proximity Ligation Assay (PLA) Disruption of AURKA/N-Myc protein-protein interaction in cells [1]. Use to confirm the direct mechanistic effect. Measure at multiple time points (e.g., 4-24h) to see when disruption begins and is most pronounced.
Western Blot / Immunoblot Downstream reduction in N-Myc protein cellular levels [1]. Measure after protein interaction is disrupted. N-Myc degradation takes time; look for significant reduction likely after 12-48 hours.
Cell Viability Assays (e.g., MTT, CTG) Ultimate phenotypic effect on cell survival [1]. A longer duration is typically required (e.g., 72-96 hours) to reflect cumulative cell death after target engagement and N-Myc degradation.
Surface Plasmon Resonance (SPR) Direct disruption of AURKA/N-Myc binding in a purified system in vitro [1]. Provides kinetic data (on/off rates), useful for informing cellular assay timelines.

Mechanism of Action Workflow

The DOT script below generates a flowchart illustrating the mechanism of this compound and the logical relationship of key experiments to verify its effect. You can use this as a starting point for designing your study.

G PHA This compound Treatment AURKA Aurora-A (AURKA) PHA->AURKA Binds & Causes Conformational Change Complex Stable AURKA/N-Myc Complex PHA->Complex Disrupts Interaction Assay1 In Vitro Binding Assay (SPR) AURKA->Complex Normally Binds AURKA->Assay1 NMyc N-Myc Oncoprotein Degradation N-Myc Degradation Complex->Degradation Disruption Leads to Assay2 In Cellulo Interaction (Proximity Ligation Assay) Complex->Assay2 Outcome Reduced Cell Viability Degradation->Outcome Assay3 N-Myc Level Measurement (Western Blot) Degradation->Assay3 Assay4 Phenotypic Assay (Cell Viability) Outcome->Assay4

This diagram illustrates the mechanism of this compound and how key experiments link to each step of the pathway.

A Path Forward for Your Research

Since the literature does not prescribe a single optimal duration, your experimental strategy should be to:

  • Use a time-course design to capture dynamic effects.
  • Tier your experiments, linking the timing of each assay to the biological event it measures.
  • Define optimization based on the point of maximal effect on your most critical outcome (e.g., N-Myc degradation for mechanism, or cell death for phenotype).

References

PHA-680626 vs CD532 AURKA N-Myc disruption efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of PHA-680626 and CD532

The table below summarizes key quantitative and characteristics data for both inhibitors to facilitate a direct comparison.

Feature This compound CD532
Primary Mechanism Amphosteric/Conformation-disrupting inhibitor [1] [2] Amphosteric/Conformation-disrupting inhibitor [3]
Effect on AURKA/N-Myc Complex Disrupts interaction, promotes N-Myc degradation [1] [4] Disrupts interaction, promotes N-Myc degradation [3]
Reported AURKA IC₅₀ 99 nM [1] 45 nM [3]
Kinase Selectivity Pan-Aurora inhibitor (AURKA, AURKB, AURKC) [1] Selective for Aurora-A [3]
Key Structural Effect Induces a "closed" conformation of the AURKA activation loop [1] Induces a large structural shift and "closed" conformation of AURKA [3]
Cellular EC₅₀ (in neuroblastoma lines) Information not specified in search results ~223 nM (SK-N-BE(2)); ~147 nM (Kelly) [3]
Key Experimental Evidence SPR competition assays, Proximity Ligation Assays (PLA) [1] Western blot (N-Myc loss), cytotoxicity assays, co-crystal structure analysis [3]

Detailed Experimental Data and Context

  • Efficacy in Reducing N-Myc Levels: Treatment with CD532 results in a clear, time-dependent loss of N-Myc protein, observable within 4 hours of treatment in MYCN-amplified neuroblastoma cells [3]. This compound has been validated to reduce N-Myc cellular levels and cell viability in MYCN-overexpressing tumor cell lines, though specific time-course data was not available in the provided results [1].
  • Mechanism of Action: Both compounds are ATP-competitive inhibitors that act in an amphosteric manner. This means they not only inhibit the kinase activity of AURKA (orthosteric inhibition) but also induce a specific conformational change in the protein. This change, particularly in the activation loop, disrupts the protein-protein interaction (PPI) with N-Myc, leading to N-Myc's proteasomal degradation [1] [3].
  • Experimental Protocols: Key methodologies used to establish the efficacy of these inhibitors include:
    • Surface Plasmon Resonance (SPR): Used to demonstrate that this compound competes with the N-Myc-derived peptide (Myc-AIR) for binding to AURKA in a cell-free system [1].
    • Proximity Ligation Assay (PLA): Used in cellular models to visually confirm the disruption of the native AURKA/N-Myc complex following treatment with this compound [1].
    • Western Blotting: A standard method to monitor the decrease in N-Myc protein levels and changes in phosphorylation of downstream markers like Histone H3 after treatment with CD532 [3].
    • X-ray Crystallography: Provided the co-crystal structures of AURKA bound to these inhibitors, revealing the atomic-level details of the conformational changes they induce [1] [3].

The AURKA/N-Myc Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the biological context of the AURKA/N-Myc interaction and how this compound and CD532 exert their effects.

G cluster_normal Normal / Inhibited State cluster_cancer Cancer State (MYCN-Amplified) AURKA AURKA (Aurora Kinase A) Complex Stabilized AURKA/N-Myc Complex AURKA->Complex Binds and stabilizes AURKA->Complex Binding disrupted N_Myc N-Myc Oncoprotein N_Myc->Complex Degradation N-Myc Degradation (via Proteasome) N_Myc->Degradation Accelerated Complex->Degradation Blocked TumorGrowth Tumor Cell Survival & Proliferation Complex->TumorGrowth Inhibitor This compound / CD532 Inhibitor->AURKA Binds and induces conformational change

Key Takeaways for Researchers

  • CD532 demonstrates higher potency in biochemical kinase inhibition assays (lower IC₅₀) and is more selective for Aurora-A, which may reduce off-target effects in cellular models [1] [3].
  • This compound represents a valuable tool compound that confirms the broader principle that diverse chemotypes can induce the critical conformational change in AURKA needed to disrupt the N-Myc complex [1].
  • The primary difference lies in their selectivity and potency, rather than their fundamental mechanism. Both are validated as effective conformation-disrupting inhibitors.

The search indicates that research in this area is advancing towards new modalities. A 2025 study highlights the development of AURKA Proteolysis-Targeting Chimeras (PROTACs), which degrade AURKA protein entirely, leading to a more profound and sustained loss of N-Myc compared to the inhibitory effects of small molecules like CD532 and this compound [5].

References

PHA-680626 vs Alisertib amphosteric inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of PHA-680626 and Alisertib

The following table summarizes the key characteristics of both compounds based on the published research.

Feature This compound Alisertib (MLN8237)
Primary Classification Pan-Aurora kinase inhibitor (orthosteric) with identified amphosteric function [1] Selective Aurora A kinase (AAK) inhibitor (amphosteric) [2]
Reported IC₅₀ for AAK 99 nM (kinase activity) [1] 1.2 nM to 6 nM (kinase activity) [1] [3] [2]
Amphosteric Inhibition Confirmed to disrupt AURKA/N-Myc interaction both in vitro and in cell lines [1] [4] Confirmed to cause conformational change that disrupts AURKA/N-Myc interaction [2]
Key Structural Effect Induces opening of AURKA's N-terminal lobe and repositioning ("flip") of the activation loop to a "closed" conformation [1] Induces opening of AURKA's N-terminal lobe and repositioning ("flip") of the activation loop to a "closed" conformation [1] [2]
Demonstrated Experimental Context Neuroblastoma (MYCN-amplified cell lines) [1] [4] Neuroblastoma, various solid tumors, and hematologic malignancies [5] [6] [3]
Clinical Development Status Preclinical research compound [1] [4] Investigational drug; multiple Phase I/II/III clinical trials completed [5] [2] [7]

Detailed Experimental Data and Methodologies

Experimental Data for this compound

The identification of this compound as an amphosteric inhibitor was based on a multi-step process [1]:

  • In Silico Screening: Researchers screened crystal structures of AURKA bound to various inhibitors. They measured the "angle" between the N-terminal and C-terminal lobes and analyzed the conformation of the activation loop. This compound was predicted to induce a conformational state incompatible with N-Myc binding [1].
  • In Vitro Validation (Surface Plasmon Resonance): The ability of this compound to disrupt the AURKA/N-Myc interaction was confirmed using SPR competition assays [1].
  • Cellular Validation (Proximity Ligation Assay - PLA): In MYCN-overexpressing neuroblastoma tumor cell lines, PLA demonstrated that this compound effectively disrupts the AURKA/N-Myc complex inside cells [1] [4].
Experimental Data for Alisertib

Alisertib's role as an amphosteric inhibitor is well-established in both preclinical and clinical settings [2].

  • Mechanism of Action: Alisertib binds to AURKA's catalytic domain, causing an allosteric shift in the protein. This conformational change disrupts its interaction with N-Myc, promoting N-Myc's degradation. This effect is independent of its kinase inhibition activity [2].
  • Preclinical Efficacy: In MYCN-amplified neuroblastoma models, treatment with Alisertib and its predecessor MLN8054 led to decreased N-Myc protein levels, tumor regressions, and increased survival in mice [2].
  • Clinical Trial Data: A randomized Phase III trial in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) compared Alisertib to investigator's choice of single-agent therapy. While the study was stopped early for not achieving superiority in progression-free survival, the centrally assessed overall response rate was 33% for the Alisertib arm, confirming its biological activity in humans [5].

The experimental workflow below illustrates the path from mechanistic understanding to therapeutic application for amphosteric AURKA inhibitors.

architecture Start Amphosteric Inhibitor (e.g., Alisertib, this compound) A Binds AURKA ATP pocket Start->A B Induces Conformational Change in AURKA A->B C Disrupts AURKA/N-Myc Protein-Protein Interaction B->C D Promotes N-Myc Ubiquitination and Degradation C->D E Inhibition of N-Myc Transcriptional Activity D->E F Therapeutic Outcome: Anti-tumor effects in MYCN-driven cancers E->F

Key Insights for Researcher Consideration

  • Alisertib is a Benchmark: In the landscape of AURKA amphosteric inhibitors, Alisertib serves as a key reference point due to its high selectivity for AURKA and extensive profiling in both preclinical models and clinical trials [2] [7].
  • This compound is a Pan-Inhibitor: this compound was initially characterized as a pan-Aurora kinase inhibitor. Its amphosteric function is a more recently identified property, and its effects may not be specific to AURKA due to its activity against other Aurora kinase family members [1].
  • Clinical Translation Note: Alisertib has a defined clinical profile, including a known toxicity spectrum (e.g., myelosuppression, stomatitis, fatigue [7]) and evidence of efficacy in specific patient populations, which is crucial for drug developers.

References

PHA-680626 kinase selectivity panel comparison

Author: Smolecule Technical Support Team. Date: February 2026

PHA-680626 Profiling Data

Assay Type Target / Process Reported Value Context / Additional Targets
Kinase Activity (IC₅₀) [1] Aurora-A (AURKA) 99 nM "Pan" inhibitor; also inhibits Bcr-Abl kinase activity [2].
Cellular Proliferation (IC₅₀) [2] HCT-116 cells (BrdU incorporation) 0.57 μM Induces N-Myc degradation [2].
In Vitro Displacement [1] AURKA/N-Myc complex (SPR assay) Effective Confirmed as a conformational disrupting (amphosteric) inhibitor [1] [3].

Unique Mechanism: Conformational Disruption

This compound is characterized as an amphosteric inhibitor, meaning it not only blocks the ATP-binding site (orthosteric inhibition) but also induces a specific conformational change in Aurora-A that disrupts its protein-protein interaction with N-Myc [1] [3]. This dual mechanism is a key differentiator.

The diagram below illustrates this dual mechanism of action.

G This compound Dual Mechanism on Aurora-A PHA This compound AURKA Aurora-A Kinase (Active State) AURKA_Inactive Aurora-A Kinase (Inactive Conformation) PHA->AURKA_Inactive 1. Binds ATP Site & Induces Conformational Change Complex Stable AURKA/N-Myc Complex AURKA->Complex Binds & Stabilizes AURKA_Inactive->Complex 2. Disrupts Binding NMyc N-Myc Oncoprotein Degradation N-Myc Degradation NMyc->Degradation 3. Leads to Degradation Complex->NMyc High N-Myc Levels

Experimental Protocol Details

The key findings on this compound's mechanism are supported by the following experimental methods:

  • Surface Plasmon Resonance (SPR): Used as a competition assay in vitro to directly demonstrate that this compound disrupts the binding between Aurora-A and the N-Myc protein fragment (Myc-AIR) [1].
  • Proximity Ligation Assay (PLA): Performed in MYCN-overexpressing tumor cell lines to visually confirm the disruption of the Aurora-A/N-Myc complex inside cells [1].
  • Kinase Activity Assays: Standard biochemical assays were used to confirm that this compound inhibits Aurora-A's enzymatic kinase activity with an IC₅₀ of 99 nM [1].

A Guide for Comparative Selectivity Analysis

Since a direct head-to-head comparison is not available, you can use the following approach to build a comparative profile:

  • Leverage Public Datasets: Consult large-scale kinase profiling databases (e.g., the Davis et al. or Anastassiadis et al. datasets mentioned in the literature [4]) to find profiling data on other Aurora inhibitors (like Alisertib, MLN8054) as potential benchmarks.
  • Focus on the Mechanism: When comparing, note that this compound's value may lie more in its specific conformational disruption of the AURKA/N-Myc complex—a property not shared by all Aurora-A inhibitors [1]—rather than in sheer selectivity across the kinome.
  • Utilize Commercial Panels: Several companies offer kinase profiling services and panels, which can be used to generate uniform selectivity data for your compounds of interest [4] [5].

References

Mechanism of Action and Comparative Profile of PHA-680626

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how PHA-680626 targets the Aurora-A (AURKA)/N-Myc complex, comparing it to other known inhibitors based on the gathered data.

Inhibitor Name Primary Target Reported IC₅₀ (nM) Key Mechanism in Neuroblastoma Molecular Consequence
This compound AURKA (Pan-Aurora) 99 nM [1] Amphosteric: Binds ATP site & induces A-loop conformational change [1] [2] Disrupts AURKA/N-Myc interaction, promoting N-Myc degradation [1]
CD532 AURKA 35 nM [1] Amphosteric [1] Disrupts AURKA/N-Myc interaction [1]
MLN8054 AURKA 6 nM [1] Amphosteric [1] Disrupts AURKA/N-Myc interaction [1]
Alisertib (MLN8237) AURKA 6 nM [1] Amphosteric [1] [3] Disrupts AURKA/N-Myc interaction, promotes degradation [1] [3]

This mechanistic data is derived from computational structural analysis, in vitro binding assays, and experiments in MYCN-amplified neuroblastoma cell lines [1]. The following diagram illustrates the amphosteric inhibition mechanism.

Key Experimental Data and Protocols

The identification of this compound's amphosteric properties involved a multi-step experimental workflow, which can serve as a template for evaluating similar inhibitors.

  • 1. In Silico Screening: Researchers screened 163 crystal structures of AURKA-inhibitor complexes from the Protein Data Bank. They measured the "angle" between the N-terminal and C-terminal lobes of the kinase, looking for compounds that induced a specific "opening" similar to known conformational disruptors like CD532 [1].
  • 2. In Vitro Binding Disruption (Surface Plasmon Resonance - SPR): The ability of this compound to disrupt the AURKA/N-Myc binding was confirmed using SPR competition assays. In this protocol, the AURKA protein was immobilized on a sensor chip. The interacting region of N-Myc (Myc-AIR peptide) was flowed over the chip with and without the inhibitor. A decrease in binding signal in the presence of this compound confirmed its disruptive effect [1] [4].
  • 3. Cellular Validation (Proximity Ligation Assay - PLA): This experiment was performed in MYCN-overexpressing neuroblastoma cell lines (e.g., IMR-32). PLA allows for the visualization of protein-protein interactions directly inside cells. A significant reduction in PLA signal upon treatment with this compound provided direct evidence that the inhibitor disrupts the AURKA/N-Myc complex in a cellular context [1].
  • 4. Functional Consequences: Following treatment, researchers measured a reduction in N-Myc protein levels (consistent with disrupted stabilization) and a decrease in cell viability, confirming the functional anti-tumor effect of the compound [1].

Therapeutic Context and Further Research

The search for effective treatments for MYCN-amplified neuroblastoma (MNA-NB) is critical, as it defines a highly aggressive tumor subtype with poor prognosis and no currently available direct N-Myc inhibitors [3]. Targeting the AURKA/N-Myc protein-protein interaction is a promising indirect strategy.

While the data confirms this compound as a valuable pharmacological tool for validating this target, the search results indicate that Alisertib (MLN8237) has progressed further in the translational pipeline. Alisertib has been evaluated in clinical trials for neuroblastoma, both as a single agent and in combination with chemotherapy like irinotecan and temozolomide [3].

For a comprehensive comparison of efficacy, you would need to look for studies that directly compare these inhibitors in standardized in vivo models, measuring endpoints such as tumor volume regression, survival time, and biomarker changes.

References

PHA-680626 N-Myc degradation efficacy vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and N-Myc Degradation

The following diagram illustrates the mechanism by which inhibitors like PHA-680626 lead to N-Myc degradation.

G AURKA Aurora-A (AURKA) Complex Stable AURKA/N-Myc Complex AURKA->Complex NMyc N-Myc NMyc->Complex Degradation N-Myc Degradation (prevented) Complex->Degradation Inhibitor This compound (Amphosteric Inhibitor) ConformChange Conformational Change in AURKA Inhibitor->ConformChange ComplexDisrupt AURKA/N-Myc Complex Disrupted ConformChange->ComplexDisrupt Ubiquitination N-Myc Ubiquitination ComplexDisrupt->Ubiquitination Proteasome Proteasomal Degradation of N-Myc Ubiquitination->Proteasome

This compound is an amphosteric inhibitor, meaning it dually inhibits Aurora-A's kinase activity (orthosteric) and disrupts its protein-protein interaction with N-Myc (allosteric) [1] [2]. It binds to Aurora-A's ATP-binding pocket, inducing a conformational change in the activation loop that prevents N-Myc from binding. This disruption allows N-Myc to be ubiquitinated and degraded by the proteasome, reducing its oncogenic stability in neuroblastoma cells [1] [3] [4].

Comparative Efficacy of Aurora-A Inhibitors

The table below summarizes key experimental data for this compound and other conformational disrupting inhibitors of the Aurora-A/N-Myc complex.

Inhibitor Primary Target IC50 (nM) for AURKA AURKA/N-Myc Disruption Effect on N-Myc Levels Key Characteristics

| This compound | AURKA, Bcr-Abl [5] | 99 [1] | Yes (Amphosteric) [1] [2] | Decreased [1] [5] | - Pan-Aurora inhibitor [1]

  • Induces N-Myc degradation [5] | | Alisertib (MLN8237) | AURKA [6] | 6 [1] | Yes (Conformation Disrupting) [1] [6] | Decreased [6] | - Selective AURKA inhibitor [1]
  • Tested in clinical trials for neuroblastoma [6] | | MLN8054 | AURKA [1] | 6 [1] | Yes (Conformation Disrupting) [1] | Decreased [1] | - Preclinical compound, predecessor to Alisertib [1] | | CD532 | AURKA [1] | 35 [1] | Yes (Conformation Disrupting) [1] | Decreased [1] | - Preclinical tool compound [1] |

While this compound has a higher IC50 (indicating lower potency in enzymatic inhibition) compared to others like Alisertib, it is equally effective at disrupting the AURKA/N-Myc complex and reducing N-Myc protein levels, which is the critical therapeutic goal in MYCN-amplified neuroblastoma [1].

Experimental Evidence and Key Protocols

The 2021 study provided robust experimental validation for this compound's efficacy through several key assays [1] [2]:

  • In Vitro Binding (Surface Plasmon Resonance - SPR): Used in competition assays to demonstrate that this compound directly disrupts the binding between Aurora-A and the N-Myc interacting region (Myc-AIR).
  • In Cellulo Interaction (Proximity Ligation Assay - PLA): Performed in MYCN-amplified neuroblastoma cell lines to confirm that this compound disrupts the Aurora-A/N-Myc complex within the cellular environment.
  • Cellular-Level Effects:
    • Immunoblotting: Showed that treatment with this compound leads to a reduction in cellular N-Myc protein levels.
    • Cell Viability Assays: Demonstrated that this compound exhibits anti-proliferative activity in MYCN-overexpressing cell lines.

Research Implications and Context

  • Therapeutic Strategy: Using amphosteric inhibitors like this compound to destabilize the Aurora-A/N-Myc complex is a validated strategy for targeting the "undruggable" N-Myc transcription factor in aggressive cancers like neuroblastoma [1] [6].
  • Clinical Status: It is important to note that This compound itself is a preclinical research compound [5]. In contrast, Alisertib (MLN8237) has advanced to clinical trials for relapsed or refractory neuroblastoma, showing the translational potential of this mechanism [6].

References

Structural & Functional Comparison of PHA-680626 and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Feature PHA-680626 CD532 MLN8054 / Alisertib (MLN8237)
Primary Target Aurora-A (AURKA) [1] Aurora-A (AURKA) [1] Aurora-A (AURKA) [1]
Chemical Class 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole [1] Diaminopyrimidine-derived [1] Diaminopyrimidine-derived [1]
Inhibition Type Amphosteric (Orthosteric & Allosteric) [1] Amphosteric (Orthosteric & Allosteric) [1] Amphosteric (Orthosteric & Allosteric) [1]
Key Functional Outcome Disrupts AURKA/N-Myc complex formation, reducing N-Myc cellular levels [1] Disrupts AURKA/N-Myc complex formation, promoting N-Myc degradation [1] Disrupts AURKA/N-Myc complex formation, promoting N-Myc degradation [1]
Mechanism of N-Myc Disruption Induces a conformational "flip" in the AURKA activation loop ("A-loop"), making it "closed" and incompatible with N-Myc binding [1] Induces a conformational "flip" in the AURKA activation loop ("A-loop"), making it "closed" and incompatible with N-Myc binding [1] Induces a conformational "flip" in the AURKA activation loop ("A-loop"), making it "closed" and incompatible with N-Myc binding [1]
Kinase Selectivity Profile Pan-Aurora inhibitor; also inhibits other anticancer kinase targets (e.g., Polo-like kinase 1) [2] [3] AURKA selective [1] AURKA selective [1]
Reported IC50 for AURKA 99 nM [1] 35 nM [1] 6 nM [1]
Key Structural Feature 5-amidothiophene substituent packs near Leu263 and Ala273 in AURKA [1] - Highly similar to MLN8054 [1]
PDB Code 2J4Z [1] [3] 4J8M [1] Not publicly available (modeled from 2X81, MLN8054) [1]

Detailed Experimental Data and Protocols

The classification of this compound as an amphosteric inhibitor is supported by key experiments that confirm its dual mechanism of action.

In Vitro Binding and Competition Assays
  • Methodology: Surface Plasmon Resonance (SPR) was used to study the binding interaction in a purified system [1]. This technique measures biomolecular interactions in real-time without labels. Researchers immobilized AURKA on a sensor chip and flowed the N-Myc interacting region (Myc-AIR) over it to form a complex. Subsequently, this compound was flowed over the chip to compete with Myc-AIR for binding to AURKA [1].
  • Key Findings: this compound was effective in disrupting the pre-formed AURKA/N-Myc complex in this cell-free environment, demonstrating its direct allosteric effect [1].
Cellular Validation Assays
  • Methodology: Proximity Ligation Assay (PLA) was performed in MYCN-amplified neuroblastoma cell lines [1]. This technique allows for the visualization and quantification of protein-protein interactions inside cells with high specificity and sensitivity. If two proteins are in close proximity (<40 nm), signal amplification occurs, generating a detectable fluorescent spot.
  • Key Findings: Treatment with this compound significantly reduced the number of fluorescent spots compared to untreated cells, confirming that the compound disrupts the AURKA/N-Myc interaction within the complex environment of a living cell [1].
Functional Cellular Outcomes
  • N-Myc Stability: Western blot analysis or similar immunodetection methods showed that disrupting the AURKA/N-Myc complex with this compound led to a decrease in N-Myc protein levels, as N-Myc became susceptible to proteasomal degradation [1].
  • Cell Viability: Cell viability assays (e.g., MTT, CellTiter-Glo) demonstrated that this compound reduces the viability of MYCN-overexpressing neuroblastoma cells, linking the molecular mechanism to a desired anticancer effect [1].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the key signaling pathway involved in neuroblastoma and how this compound exerts its effects.

G AURKA AURKA AURKA_NMyc_Complex AURKA_NMyc_Complex AURKA->AURKA_NMyc_Complex Binds & Stabilizes NMyc NMyc NMyc->AURKA_NMyc_Complex Degradation Degradation NMyc->Degradation Leads to TumorGrowth TumorGrowth AURKA_NMyc_Complex->TumorGrowth Promotes PHA This compound PHA->AURKA Binds & Induces Conformational Change PHA->AURKA_NMyc_Complex Disrupts

The experimental workflow for characterizing this compound typically follows a logical progression from computational prediction to cellular validation, as outlined below.

G CompScreen Computational Screening (PDB Structures) SPR In Vitro Binding Assay (Surface Plasmon Resonance) CompScreen->SPR Confirmation Conformational Change Analysis (X-ray Crystallography) SPR->Confirmation Cellular Cellular Validation (Proximity Ligation Assay) Confirmation->Cellular Functional Functional Outcomes (N-Myc levels, Cell Viability) Cellular->Functional

Key Insights for Researchers

  • Amphosteric Inhibition is a Valid Strategy: this compound is a compelling pharmacological tool that confirms that inducing a specific conformational change (A-loop flip) in AURKA is a viable strategy to disrupt its oncogenic partnership with N-Myc, beyond simply inhibiting its catalytic activity [1].
  • Broad Kinase Profile: While a potent AURKA inhibitor, researchers should be aware that this compound also targets other kinases, including Polo-like kinase 1 (PLK-1) [2] [3]. This polypharmacology could be advantageous for a broader anticancer effect or contribute to off-target toxicity, depending on the therapeutic context.
  • A Distinct Chemotype: this compound provides a valuable structural scaffold (1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole) that is distinct from the diaminopyrimidine-based inhibitors like CD532 and Alisertib, offering an alternative starting point for medicinal chemistry optimization [1].

References

PHA-680626 validation as conformational disrupting inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Therapeutic Rationale

PHA-680626 is characterized as an amphosteric inhibitor of Aurora-A kinase (AURKA), meaning it both orthosterically inhibits kinase activity and allosterically disrupts protein-protein interactions [1] [2]. Its primary therapeutic significance lies in targeting neuroblastoma, a severe childhood cancer, where it disrupts the critical interaction between Aurora-A and the N-Myc oncoprotein [1] [2].

In neuroblastoma cells with MYCN amplification, Aurora-A binds to N-Myc, preventing its degradation and leading to elevated levels that drive tumor progression [1]. This compound binds to the ATP-binding pocket of Aurora-A and induces essential conformational changes in the kinase activation loop (A-loop). This repositioning, or "flip," into a "closed", inactive conformation prevents N-Myc from binding, promoting N-Myc degradation and reducing cell viability [1].

The diagram below illustrates this conformational disruption mechanism.

G AURKA_Active Aurora-A (Active A-loop) Complex Stable AURKA/N-Myc Complex AURKA_Active->Complex Binds NMyc N-Myc Oncoprotein NMyc_Stable Elevated N-Myc Levels (Tumor Progression) Complex->NMyc_Stable Stabilizes PHA This compound Binding AURKA_Inactive Aurora-A (Closed A-loop) PHA->AURKA_Inactive Induces Conformational Change Complex_Disrupt AURKA/N-Myc Complex Disrupted AURKA_Inactive->Complex_Disrupt Prevents Binding NMyc_Degrade N-Myc Degradation Complex_Disrupt->NMyc_Degrade Leads to

Comparative Inhibitor Data

The table below summarizes key structural and inhibitory data for this compound and other conformational disrupting (CD) inhibitors of the Aurora-A/N-Myc complex, identified from a screen of crystal structures in the Protein Data Bank (PDB) [1].

Inhibitor PDB Code Primary Selectivity AURKA IC₅₀ (nM) Kinase "Angle" (°)
This compound 2J4Z Pan-Aurora 99 88.9
CD532 4J8M AURKA 35 92.9
MLN8054 2X81 AURKA 6 84.6
RPM1722 3UOH AURKA 19 85.5
MLN8237 (Alisertib) N/A AURKA 6 85.0

This comparison shows this compound is a potent pan-Aurora inhibitor. The "Angle" quantifies the opening of Aurora-A's N-terminal domain relative to the C-terminal domain, a structural hallmark of conformational disruption [1].

Experimental Validation Protocols

The validation of this compound involved a multi-technique approach, with key methodologies detailed below.

In Vitro Binding and Competition Assays
  • Surface Plasmon Resonance (SPR): Used to demonstrate direct binding to Aurora-A and competition with the N-Myc binding peptide (Myc-AIR, residues 61–89). This experiment confirmed this compound's ability to disrupt the Aurora-A/N-Myc interaction in a cell-free system [1].
  • Kinase Activity Assays: Conducted to confirm orthosteric inhibition of Aurora-A's enzymatic activity at the ATP-binding site [1].
Cellular Validation Assays
  • Proximity Ligation Assay (PLA): Performed in MYCN-overexpressing neuroblastoma cell lines to visualize and quantify the disruption of the Aurora-A/N-Myc complex inside cells. A reduction in PLA signals indicates effective disruption of the protein-protein interaction [1] [2].
  • Immunoblotting (Western Blot): Used to measure the subsequent reduction in cellular N-Myc protein levels following treatment with this compound, confirming the functional downstream effect of complex disruption [1].
  • Cell Viability Assays: Conducted to link the disruption of the Aurora-A/N-Myc complex and reduction of N-Myc levels to an anti-proliferative effect in neuroblastoma cancer cells [1].

The following diagram maps the key experimental workflow.

G Comp_Screen Computational Screening (PDB Structural Analysis) SPR In Vitro: Surface Plasmon Resonance (SPR) Comp_Screen->SPR KinaseAssay In Vitro: Kinase Activity Assay Comp_Screen->KinaseAssay PLA In Cellulo: Proximity Ligation Assay (PLA) SPR->PLA Validates Binding Western In Cellulo: N-Myc Level Analysis (Immunoblot) PLA->Western Confirms Disruption Viability In Cellulo: Cell Viability Assay Western->Viability Links to Function

Interpretation Guide for Researchers

  • Amphosteric Inhibition: this compound represents a sophisticated inhibitor class. When characterizing mechanisms, distinguish between simple ATP-competition and conformational disruption that alters protein-protein interactions [1].
  • Beyond Type I/II Classification: The "closed" A-loop conformation induced by this compound is not strictly linked to traditional DFG-in/out states, highlighting the complexity of kinase conformational landscapes [1] [3].
  • Experimental Design: A combination of biophysical, biochemical, and cell-based assays is crucial for comprehensive validation of conformational disruptors, as demonstrated in the this compound study [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

450.18379527 g/mol

Monoisotopic Mass

450.18379527 g/mol

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Gontarewicz A, Balabanov S, Keller G, Panse J, Schafhausen P, Bokemeyer C, Fiedler W, Moll J, Brümmendorf TH. PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines  and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases. Leuk Res. 2008 Dec;32(12):1857-65. doi: 10.1016/j.leukres.2008.04.012. Epub 2008 Jun 2. PubMed PMID: 18514829.

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